3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
Description
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMRGUPLKKYMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C#CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of the novel chemical entity, 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the structural details, potential synthetic pathways, and the pharmacological significance of its constituent moieties.
Core Molecular Identifiers
For unambiguous identification and database referencing, the fundamental structural identifiers for 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine are provided below.
| Identifier | Value |
| SMILES | CN1C=C(C=N1)C#CCN |
| InChIKey | Not readily available in public databases; would be generated upon synthesis and characterization. |
Introduction to the Molecular Scaffolds
The structure of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is a composite of two pharmacologically significant motifs: the 1-methyl-1H-pyrazole core and the propargylamine functional group. This unique combination suggests a potential for diverse biological activities.
The pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2] Several FDA-approved drugs, such as Celecoxib and Sildenafil, feature the pyrazole core, highlighting its therapeutic relevance.[3][4]
The propargylamine moiety is a versatile building block in the synthesis of various nitrogen-containing compounds, including natural products and bioactive molecules.[5][6] Propargylamines are key intermediates in the preparation of compounds with applications in neurodegenerative diseases and as enzyme inhibitors.[7]
Synthetic Strategies
While the direct synthesis of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is not extensively documented in publicly available literature, its synthesis can be approached through established and robust chemical methodologies. Two primary retrosynthetic disconnections are proposed and detailed below.
Strategy 1: Sonogashira Coupling
A highly effective method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons is the Sonogashira cross-coupling reaction.[8][9] This approach is a viable route for the synthesis of 4-alkynyl pyrazoles.[3] The proposed synthesis involves the coupling of a 4-halo-1-methyl-1H-pyrazole with a protected propargylamine derivative, followed by deprotection.
Experimental Protocol: Sonogashira Coupling
-
Preparation of 4-Iodo-1-methyl-1H-pyrazole: This starting material can be synthesized from 1-methyl-1H-pyrazole through iodination using an appropriate iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile.
-
Sonogashira Coupling Reaction:
-
To a solution of 4-iodo-1-methyl-1H-pyrazole (1.0 eq) and a suitable protected propargylamine, such as N-Boc-propargylamine (1.1 eq), in a degassed solvent mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel.
-
-
Deprotection:
-
The Boc-protected coupled product is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent and excess acid are removed under reduced pressure, and the resulting amine salt is neutralized with a base to yield the final product, 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine.
-
Caption: Proposed Sonogashira coupling route.
Strategy 2: A³ Coupling (Aldehyde-Alkyne-Amine)
The A³ coupling reaction is a powerful one-pot, three-component synthesis of propargylamines from an aldehyde, a terminal alkyne, and an amine.[10][11] This atom-economical method is an attractive alternative for the synthesis of the target molecule.[12]
Experimental Protocol: A³ Coupling
-
Preparation of 1-methyl-1H-pyrazole-4-carbaldehyde: This aldehyde can be prepared from 4-bromo-1-methyl-1H-pyrazole via a Grignard reaction followed by formylation, or through Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole.
-
A³ Coupling Reaction:
-
In a reaction vessel, 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq), a suitable amine source such as aqueous ammonia or a protected amine, and a terminal alkyne (e.g., acetylene gas bubbled through the solution or a surrogate) are combined in a solvent like water, toluene, or dioxane.
-
A metal catalyst, typically a copper(I) salt like CuCl or CuI (0.05-0.1 eq), is added.
-
The reaction is stirred at room temperature or with gentle heating for several hours to overnight.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is worked up by extracting the product into an organic solvent. The organic layer is then washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine.
-
Caption: Proposed A³ coupling reaction route.
Potential Applications and Pharmacological Significance
The combination of the pyrazole and propargylamine moieties in a single molecule suggests a high potential for biological activity. Pyrazole derivatives have been extensively studied for their roles as inhibitors of various enzymes and receptors.[1][2] The propargylamine group is a known pharmacophore in monoamine oxidase (MAO) inhibitors, which are used in the treatment of Parkinson's disease and depression.
Therefore, 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine and its derivatives are promising candidates for screening in various therapeutic areas, including but not limited to:
-
Oncology: As potential kinase inhibitors or anticancer agents.
-
Neuroscience: As potential modulators of neurological targets.
-
Infectious Diseases: As potential antimicrobial or antiviral agents.
Further structure-activity relationship (SAR) studies, involving modifications of the pyrazole ring and the amine functionality, could lead to the discovery of potent and selective drug candidates.
Conclusion
This technical guide has provided the essential structural identifiers for 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine and has outlined two plausible and robust synthetic strategies for its preparation. The Sonogashira and A³ coupling reactions offer efficient and versatile routes to this novel compound. The inherent pharmacological potential of the pyrazole and propargylamine scaffolds makes this molecule and its future derivatives exciting targets for further investigation in drug discovery and development.
References
- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). [Source not available]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC. National Center for Biotechnology Information.[Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
-
A3 coupling reaction - Wikipedia. Wikipedia.[Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. National Center for Biotechnology Information.[Link]
-
A3 Coupling Reaction - Chemistry LibreTexts. Chemistry LibreTexts.[Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. ResearchGate.[Link]
-
Synthesis of propargylic amines - Organic Chemistry Portal. Organic Chemistry Portal.[Link]
-
A walk around A3 Coupling for the synthesis of Propargylamines - Journal of Pharmacognosy and Phytochemistry. Journal of Pharmacognosy and Phytochemistry.[Link]
-
OPSIN: Open Parser for Systematic IUPAC Nomenclature - EMBL-EBI. EMBL-EBI.[Link]
-
SMILES to Structure Converter | Free Online Tool - ChemAI. ChemAI.[Link]
-
A walk around A3 Coupling for the synthesis of Propargylamines - Journal of Pharmacognosy and Phytochemistry. phytojournal.[Link]
-
3-((1-methyl-1H-pyrazol-4-yl)amino)propanoic acid - PubChem. National Center for Biotechnology Information.[Link]
-
Sonogashira coupling - Wikipedia. Wikipedia.[Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Get Chemical SMILES Strings Based on CAS Numbers or Names | Aropha Resource Center [resources.aropha.com]
- 3. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. chemai.in [chemai.in]
- 6. OPSIN: Open Parser for Systematic IUPAC Nomenclature [ebi.ac.uk]
- 7. ChemDoodle Web Components | Demos > SMILES [web.chemdoodle.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. phytojournal.com [phytojournal.com]
A Technical Guide to Hydrogen Bond Donor and Acceptor Counts in Pyrazole Alkynes for Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutics, frequently appearing in approved drugs for a range of diseases.[1][2] Its value is significantly enhanced when functionalized with an alkyne moiety, a versatile group that can participate in a variety of chemical transformations and biological interactions. A critical aspect of designing effective drug candidates is the precise understanding and tuning of their hydrogen bonding potential, which governs solubility, permeability, and target binding affinity. This guide provides an in-depth analysis of the hydrogen bond donor and acceptor counts for pyrazole alkynes, offering a foundational reference for researchers, scientists, and drug development professionals. We will dissect the contributions of both the pyrazole ring and the alkyne group to the molecule's hydrogen bonding profile, considering the impact of substitution patterns and providing a clear framework for their application in drug design.
The Principle of Hydrogen Bonding in Drug Design: A Causal Perspective
Hydrogen bonds are the linchpin of molecular recognition in biological systems. They are highly directional, electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). In drug design, the strategic placement of hydrogen bond donors and acceptors is paramount for achieving high binding affinity and selectivity for a target protein. The energy of a hydrogen bond, typically ranging from 2-10 kcal/mol, can significantly contribute to the overall free energy of binding.
The "Rule of Five," a set of guidelines for predicting the druglikeness of a molecule, explicitly includes hydrogen bond donor (HBD) and acceptor (HBA) counts. While not a rigid set of rules, these guidelines highlight the importance of maintaining a balance in these properties to ensure favorable pharmacokinetic profiles, such as oral bioavailability. An excess of hydrogen bonding capacity can lead to poor membrane permeability and high aqueous solubility, hindering a drug's ability to reach its intracellular target. Conversely, insufficient hydrogen bonding potential may result in weak target engagement. Therefore, a precise enumeration of HBD and HBA sites is a fundamental step in the rational design of small molecule inhibitors.
The Pyrazole Moiety: A Privileged Scaffold with Tunable Hydrogen Bonding
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers upon it a unique and tunable set of hydrogen bonding capabilities.[3][4]
N-Unsubstituted Pyrazoles: The Amphoteric Core
An N-unsubstituted pyrazole ring possesses both a hydrogen bond donor and a hydrogen bond acceptor site.[3][4]
-
Hydrogen Bond Donor (HBD): The protonated, "pyrrole-like" nitrogen atom (N1-H) serves as a potent hydrogen bond donor.[5][6] The acidity of this proton can be modulated by substituents on the pyrazole ring.[5]
-
Hydrogen Bond Acceptor (HBA): The lone pair of electrons on the sp²-hybridized, "pyridine-like" nitrogen atom (N2) acts as a hydrogen bond acceptor.[7][8]
This dual functionality allows N-unsubstituted pyrazoles to form diverse intermolecular hydrogen bonding networks, such as dimers and catemers (chains), which have been extensively characterized in the solid state through X-ray crystallography.[3][6]
N-Substituted Pyrazoles: Eliminating Donor Capacity
When the N1 position of the pyrazole ring is substituted, typically with an alkyl or aryl group, its ability to act as a hydrogen bond donor is abolished.[3] This leaves the pyridine-like N2 nitrogen as the sole hydrogen bond acceptor on the core pyrazole scaffold. This is a critical and straightforward modification used by medicinal chemists to modulate the physicochemical properties of a drug candidate, reducing its overall hydrogen bonding potential and often increasing its lipophilicity.
Non-conventional Hydrogen Bond Donors
It is worth noting that under certain circumstances, C-H bonds on the pyrazole ring, particularly those adjacent to the electronegative nitrogen atoms (C3-H and C5-H), can act as weak, non-conventional hydrogen bond donors.[9] While their contribution is less significant than the canonical N-H donor, they can play a role in fine-tuning molecular interactions within a protein binding pocket. For the purposes of standard drug design rules, these are not typically counted.
The Alkyne Functionality: More Than a Linker
Alkynes are hydrocarbons containing at least one carbon-carbon triple bond.[10] Their role in medicinal chemistry has evolved from simple structural linkers to active participants in molecular interactions.
Terminal Alkynes: A Weak Hydrogen Bond Donor
Terminal alkynes, which possess a hydrogen atom directly attached to a sp-hybridized carbon, are weakly acidic (pKa ≈ 25).[11][12][13] This acidity allows the C-H bond to function as a weak hydrogen bond donor. The high s-character of the sp-hybridized carbon orbital polarizes the C-H bond, enabling this interaction. While weaker than N-H or O-H donors, this interaction can be significant in a biological context.
The Pi-System as a Hydrogen Bond Acceptor
The electron-rich pi-system of the carbon-carbon triple bond can act as a hydrogen bond acceptor.[5][14] The delocalized electrons of the two pi bonds create a region of negative electrostatic potential that can interact favorably with a hydrogen bond donor. This interaction is observed for both terminal and internal alkynes.
Integrated Analysis of Pyrazole Alkynes: A Quantitative Summary
By combining the principles outlined above, we can systematically determine the hydrogen bond donor and acceptor counts for various pyrazole alkyne derivatives. The following table provides a clear summary for common structural motifs encountered in drug discovery.
| Structure | Description | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | Rationale |
| 1. N-Unsubstituted Pyrazole with Terminal Alkyne | The pyrazole N1 is unsubstituted, and the alkyne is terminal. | 2 | 2 | Donors: N1-H of pyrazole and C-H of terminal alkyne. Acceptors: N2 of pyrazole and the pi-system of the alkyne. |
| 2. N-Substituted Pyrazole with Terminal Alkyne | The pyrazole N1 is substituted (e.g., with an alkyl or aryl group), and the alkyne is terminal. | 1 | 2 | Donor: C-H of the terminal alkyne. The N1-H donor is absent due to substitution. Acceptors: N2 of pyrazole and the pi-system of the alkyne. |
| 3. N-Unsubstituted Pyrazole with Internal Alkyne | The pyrazole N1 is unsubstituted, and the alkyne is internal. | 1 | 2 | Donor: N1-H of pyrazole. The terminal alkyne C-H is absent. Acceptors: N2 of pyrazole and the pi-system of the alkyne. |
| 4. N-Substituted Pyrazole with Internal Alkyne | The pyrazole N1 is substituted, and the alkyne is internal. | 0 | 2 | Donors: None. Both the N1-H and terminal alkyne C-H are absent. Acceptors: N2 of pyrazole and the pi-system of the alkyne. |
Visualizing Hydrogen Bonding in Pyrazole Alkynes
To further clarify these interactions, the following diagrams illustrate the hydrogen bond donor and acceptor sites on the core pyrazole alkyne structures.
Caption: Hydrogen bond donor and acceptor counts for pyrazole alkyne scaffolds.
Note: The DOT script above is a template. For actual rendering, the image paths would need to be replaced with URLs of the corresponding chemical structures with donor and acceptor sites highlighted.
Experimental and Computational Methodologies for Validation
The principles outlined in this guide are grounded in extensive experimental and computational evidence.
Experimental Protocols
-
X-ray Crystallography: This is the gold standard for unequivocally identifying hydrogen bonding interactions in the solid state.[2] By analyzing the crystal packing of pyrazole alkyne derivatives, one can directly observe the geometry and distances of intermolecular hydrogen bonds.
-
Methodology:
-
Single crystals of the pyrazole alkyne compound are grown, typically by slow evaporation from a suitable solvent.
-
The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The resulting data is processed to solve the crystal structure, revealing the precise positions of all atoms and thus the hydrogen bonding network.[15]
-
-
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for studying hydrogen bonding in solution. The chemical shift of the N-H proton of an N-unsubstituted pyrazole is highly sensitive to its hydrogen bonding environment.
-
Methodology:
-
The pyrazole alkyne is dissolved in a suitable deuterated solvent.
-
¹H NMR spectra are acquired. The N-H proton signal will often be broad and its chemical shift will be dependent on concentration and temperature, indicative of its involvement in hydrogen bonding.
-
Titration experiments with a known hydrogen bond acceptor or donor can be performed to further probe the hydrogen bonding capabilities of the molecule.
-
-
Computational Workflow
Computational chemistry provides valuable insights into the electronic properties and hydrogen bonding potential of molecules.
-
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to calculate the electronic structure of molecules.
-
Methodology:
-
The 3D structure of the pyrazole alkyne is built using molecular modeling software.
-
The geometry is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Electrostatic potential maps can be generated to visualize electron-rich (potential HBA sites) and electron-poor (potential HBD sites) regions of the molecule.
-
The energies of hydrogen-bonded dimers can be calculated to quantify the strength of the interactions.
-
-
Caption: A typical computational workflow for analyzing hydrogen bonding.
Conclusion and Future Perspectives
The combination of a pyrazole core with an alkyne functionality offers a rich design space for medicinal chemists. A thorough understanding of the hydrogen bond donor and acceptor properties of these scaffolds is essential for the successful development of drug candidates with optimal pharmacokinetic and pharmacodynamic profiles. This guide provides a clear and actionable framework for determining these crucial parameters. As our understanding of non-conventional hydrogen bonds and the subtle interplay of electronic effects continues to grow, we can anticipate even more refined models for predicting the biological activity of these versatile molecules. The principles and methodologies outlined herein should serve as a valuable resource for any scientist engaged in the design and synthesis of novel pyrazole alkyne-based therapeutics.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Available at: [Link]
-
Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. PMC. Available at: [Link]
-
Structural characterization of hydrogen bonding for antipyrine derivatives: Single-crystal X-ray diffraction and theoretical studies. ResearchGate. Available at: [Link]
-
Self-assembly of NH-pyrazoles via intermolecular N-H...N hydrogen bonds. PubMed. Available at: [Link]
-
Spectroscopically Visualizing the Evolution of Hydrogen-Bonding Interactions. Kinam Park. Available at: [Link]
-
Polarized C-H as Nonconventional Hydrogen Bond Donor. Wassermann. Available at: [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Structural characterization of hydrogen bonding for antipyrine derivatives: Single-crystal X-ray diffraction and theoretical studies. Kuban State University. Available at: [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Available at: [Link]
-
Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. ACS Publications. Available at: [Link]
-
Alkyne. Wikipedia. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]
-
Hydrogen Bonds Involving Sulfur: New Insights from ab Initio Calculations and Gas Phase Laser Spectroscopy. ResearchGate. Available at: [Link]
-
Styrylpyrazoles: Properties, Synthesis and Transformations. PMC. Available at: [Link]
-
Alkyne Reactivity. Michigan State University. Available at: [Link]
-
Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. ACS Publications. Available at: [Link]
-
Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches. PMC. Available at: [Link]
-
Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. MDPI. Available at: [Link]
-
X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]
-
The Significance of Hydrogen Bond Donors in Pharmaceutical Chemistry: The Case of 3,5-Dimethylpyrazole. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. PubMed Central. Available at: [Link]
-
Heterocyclic Chemistry. University of Babylon. Available at: [Link]
-
Alkyne acts as hydride acceptor. ResearchGate. Available at: [Link]
-
Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Mastering Organic Chemistry. Available at: [Link]
-
A Short Note on Addition of Alkyne with Hydrogen. Unacademy. Available at: [Link]
-
New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. PMC. Available at: [Link]
-
Alkynes – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Terminal Alkyne Acidity and Hybridization. YouTube. Available at: [Link]
-
Alkynes. OpenOChem Learn. Available at: [Link]
-
Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Addition Reaction of Alkynes. BYJU'S. Available at: [Link]
-
10.8: Alkynes. Chemistry LibreTexts. Available at: [Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC. Available at: [Link]
-
Spectroscopy of the Alkynes. Chemistry LibreTexts. Available at: [Link]
-
126: Acidity of terminal alkynes. YouTube. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemica.com [medchemica.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Understanding hydrogen-bonding structures of molecular crystals via electron and NMR nanocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Structural characterization of hydrogen bonding for antipyrine derivatives: Single-crystal X-ray diffraction and theoretical studies | Rukk | Fine Chemical Technologies [finechem-mirea.ru]
- 11. researchgate.net [researchgate.net]
- 12. kinampark.com [kinampark.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives | MDPI [mdpi.com]
Solubility Profile of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine in Organic Solvents
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the methodologies and theoretical underpinnings for determining the solubility profile of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine, a novel heterocyclic amine with potential therapeutic applications. As a Senior Application Scientist, this document synthesizes established principles with practical, field-proven insights to offer a robust framework for researchers, chemists, and formulation scientists. We will delve into the molecular structure's impact on solubility, present detailed, self-validating experimental protocols, and discuss the interpretation of solubility data in the context of pharmaceutical development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from a promising lead molecule to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and non-aqueous solubility stands out as a cornerstone for success. For a compound like 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine, understanding its solubility in a range of organic solvents is not merely an academic exercise; it is a fundamental necessity for:
-
Process Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and ensuring efficient scale-up.
-
Formulation Science: Developing stable and bioavailable dosage forms, from oral solids to parenteral solutions.
-
Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure in toxicology and efficacy models.
Poor solubility can lead to a cascade of developmental issues, including low bioavailability, variable dosing, and difficulties in manufacturing, ultimately jeopardizing the therapeutic potential of an otherwise potent API.
Molecular Structure Analysis of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
A molecule's solubility is dictated by its intermolecular forces and how they interact with the solvent. The structure of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine presents several key features that govern its solubility behavior:
-
The Pyrazole Ring: The 1-methyl-1H-pyrazole moiety is a nitrogen-containing heterocycle. The presence of nitrogen atoms allows for hydrogen bonding with protic solvents, while the aromatic character of the ring can lead to π-π stacking interactions.
-
The Propargylamine Group: The prop-2-yn-1-amine group is a primary amine attached to a carbon-carbon triple bond. The amine group is a strong hydrogen bond donor and acceptor, significantly influencing solubility in polar protic solvents. The alkyne group is relatively nonpolar but contributes to the molecule's rigidity.
-
Overall Polarity: The combination of the polar amine and pyrazole groups with the less polar hydrocarbon backbone gives the molecule a moderate polarity. Its solubility will therefore be highly dependent on the solvent's own polarity and hydrogen bonding capacity.
Based on this structure, we can predict that 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine will exhibit favorable solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF), with lower solubility in nonpolar solvents (e.g., hexane, toluene).
Theoretical Frameworks for Solubility Prediction
While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.
"Like Dissolves Like"
This fundamental principle remains a useful qualitative guide. Solvents that share similar polarity and hydrogen bonding characteristics with the solute are more likely to be effective.
Hansen Solubility Parameters (HSP)
A more quantitative approach, HSP, dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from atomic forces.
-
δP (Polar): Arising from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Arising from electron exchange.
A solute is most likely to dissolve in a solvent when their respective HSP values are similar. The "distance" (Ra) between the HSPs of the solute and solvent can be calculated, with smaller values indicating higher affinity.
Experimental Determination of Solubility
The definitive solubility profile must be determined empirically. The following sections detail robust and widely accepted methodologies.
The Equilibrium Shake-Flask Method
The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility. It is reliable but can be low-throughput.
Caption: Workflow of the equilibrium shake-flask solubility determination method.
-
Preparation: Add an excess amount of solid 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of each selected organic solvent into the corresponding vials.
-
Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is crucial to confirm that equilibrium has been achieved by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration has plateaued.
-
Sample Preparation for Analysis: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved API using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
High-Throughput Screening (HTS) Methods
For earlier stages of drug discovery where rapid screening of multiple solvents is required, HTS methods offer a significant advantage in speed and sample consumption. These methods often rely on kinetic solubility measurements.
Caption: Tiered approach to solubility screening in drug discovery.
Expected Solubility Profile and Data Interpretation
The following table presents a hypothetical but realistic solubility profile for 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine, based on its structural features. This data should be experimentally determined for the actual compound.
| Solvent | Solvent Type | Polarity Index | H-Bonding | Expected Solubility (mg/mL) at 25°C | Implications for Drug Development |
| Methanol | Polar Protic | 5.1 | Donor & Acceptor | > 100 | Excellent for purification, potential for parenteral formulations. |
| Ethanol | Polar Protic | 4.3 | Donor & Acceptor | 50 - 100 | Good for crystallization and as a co-solvent in formulations. |
| Isopropanol | Polar Protic | 3.9 | Donor & Acceptor | 20 - 50 | Useful for controlled precipitation and purification. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Acceptor Only | > 200 | Ideal for stock solutions in biological screening, but can be challenging to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Acceptor Only | > 150 | Similar to DMSO, useful for high-concentration solutions. |
| Acetonitrile | Polar Aprotic | 5.8 | Acceptor Only | 10 - 20 | Common HPLC mobile phase component, moderate solubility may be useful for analytical purposes. |
| Ethyl Acetate | Moderately Polar | 4.4 | Acceptor Only | 5 - 10 | Potential for extraction and chromatography. |
| Dichloromethane (DCM) | Nonpolar | 3.1 | Weak Acceptor | 1 - 5 | Limited use, perhaps in specific reaction or extraction steps. |
| Toluene | Nonpolar | 2.4 | None | < 1 | Poor solubility expected, potentially useful as an anti-solvent for crystallization. |
| Hexane | Nonpolar | 0.1 | None | < 0.1 | Very poor solubility, effective as an anti-solvent. |
Interpreting the Data:
-
High solubility in polar protic solvents (Methanol, Ethanol) is driven by the amine and pyrazole groups' ability to form hydrogen bonds with the solvent.
-
Excellent solubility in polar aprotic solvents (DMSO, DMF) highlights the importance of the molecule's dipole moment and the solvent's ability to act as a strong hydrogen bond acceptor.
-
Decreasing solubility with decreasing solvent polarity (Ethyl Acetate, DCM, Toluene, Hexane) is expected, as the nonpolar solvents cannot effectively solvate the polar functional groups of the API. This trend is valuable for identifying potential anti-solvents for crystallization processes.
Conclusion and Future Directions
This guide has outlined the critical importance of determining the solubility profile of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine in organic solvents. By combining theoretical predictions with robust experimental methodologies like the shake-flask method, researchers can generate the high-quality data necessary to guide process chemistry, formulation development, and preclinical evaluation. The anticipated solubility profile suggests that this compound is well-suited for processing in polar solvents. Future work should focus on generating precise, temperature-dependent solubility data and exploring co-solvent systems to further optimize the compound's properties for clinical development. This systematic approach ensures that solubility challenges are addressed early, maximizing the probability of a successful development program.
References
-
Hansen Solubility Parameters: A User's Handbook. Hansen, C. M. (2007). CRC Press. [Link]
-
The Shake Flask Method for Solubility Determination. Avdeef, A. (2012). In Solubility and Dissolution in Drug Development. John Wiley & Sons, Ltd. [Link]
-
High Throughput Measurement of Thermodynamic Solubility in Drug Discovery. Alsenz, J., & Kansy, M. (2007). Advanced Drug Delivery Reviews. [Link]
-
The Role of Physicochemical Properties in Drug Discovery and Development. Di, L., & Kerns, E. H. (2016). In Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. [Link]
-
ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). [Link]
Thermodynamic stability of methyl-pyrazole alkyne amines
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl-Pyrazole Alkyne Amines
Abstract
Methyl-pyrazole alkyne amines represent a promising class of scaffolds in modern medicinal chemistry, integrating three key pharmacophoric elements: the metabolically stable pyrazole ring, the structurally rigid alkyne linker, and the functionally versatile amine group.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their stability under physiological and storage conditions. This guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of these compounds. We will explore the fundamental principles of stability, dissect the structural and electronic contributions of each molecular fragment, and detail both experimental and computational methodologies for robust stability assessment. This document is designed to equip researchers with the necessary knowledge to predict, analyze, and engineer the stability of novel methyl-pyrazole alkyne amine drug candidates, thereby accelerating the drug development pipeline.
Introduction: The Strategic Value of the Methyl-Pyrazole Alkyne Amine Scaffold
The convergence of pyrazole, alkyne, and amine functionalities into a single molecular architecture is a deliberate strategy in drug design. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs, prized for its metabolic stability and its ability to engage in a variety of non-covalent interactions.[3][4] The methyl group substituent is a common modulator of steric and electronic properties, often enhancing binding affinity or improving pharmacokinetic profiles.[2]
The alkyne moiety serves as a rigid, linear linker, providing precise spatial orientation for other functional groups to interact with biological targets. Finally, the amine group is a critical pharmacophore, often acting as a hydrogen bond donor/acceptor or a basic center for salt formation to improve solubility. The combination of these fragments yields a scaffold with significant potential across therapeutic areas, including oncology, inflammation, and infectious diseases.[1][5] However, the successful translation of these molecules from bench to bedside hinges on a thorough understanding of their inherent thermodynamic stability.
Fundamentals of Thermodynamic Stability
Thermodynamic stability refers to the relative Gibbs free energy (ΔG) of a compound compared to its potential degradation products. A compound is thermodynamically stable if it exists in a low-energy state with a large energy barrier preventing its conversion to a more stable state. The key relationship is governed by the equation:
ΔG = ΔH - TΔS
Where:
-
ΔG (Gibbs Free Energy): The energy available to do work. A negative ΔG for a degradation reaction indicates a spontaneous process.
-
ΔH (Enthalpy): The heat content of the system. Exothermic degradation reactions (negative ΔH) favor instability.
-
T (Temperature): Absolute temperature in Kelvin.
-
ΔS (Entropy): The measure of disorder. Degradation reactions that produce multiple smaller molecules often have a positive ΔS, favoring instability, especially at higher temperatures.
For a drug candidate, high thermodynamic stability translates to a longer shelf-life, predictable behavior in formulations, and reduced potential for the formation of toxic degradation products.
Structural Factors Governing Stability
The overall stability of a methyl-pyrazole alkyne amine is not merely the sum of its parts but a result of complex intramolecular interactions. The inherent properties of each component—the pyrazole ring, the methyl and alkyne groups, and the amine—all contribute to the molecule's thermodynamic profile.
The Pyrazole Core: An Anchor of Aromatic Stability
The pyrazole ring's stability is largely derived from its aromaticity.[6][7] This delocalization of π-electrons creates a highly stable, planar structure that is resistant to many oxidative and reductive conditions.[6][7] Key factors include:
-
Electron Delocalization: The resonance of electrons across the five-membered ring significantly lowers the molecule's overall energy.[8]
-
Substituent Effects: The position and electronic nature of substituents can modulate the ring's stability. Electron-withdrawing groups can impact electron density, while bulky groups can introduce ring strain.[5] The methyl group, being weakly electron-donating, subtly influences the electronic character of the ring.[5]
-
Tautomerism: Unsubstituted N-H pyrazoles exist as tautomers, which can influence their interaction with the environment and overall energy landscape.[1]
The Alkyne Linker: A Source of Rigidity and Reactivity
The triple bond of the alkyne group introduces both stability in the form of structural rigidity and a potential site for reactivity. Its linear geometry is crucial for drug design but its high electron density makes it susceptible to certain reactions, which can be a starting point for degradation.
The Amine Functionality: A Modulator of Interactions
The amine group's contribution is twofold:
-
Basicity: As a weak base, the amine can be protonated, forming salts. This can significantly impact solubility and stability in different pH environments.
-
Hydrogen Bonding: The amine can act as a hydrogen bond donor, participating in intramolecular hydrogen bonds that can lock the conformation and increase the overall stability of the molecule.
The interplay of these factors is visualized in the diagram below.
Caption: A typical DFT workflow for predicting molecular stability.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of molecules. [9]It provides a balance between accuracy and computational cost, making it ideal for drug discovery applications.
-
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule.
-
Frequency Calculations: These are performed to confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties like enthalpy and free energy.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. [10] Table 2: Interpretation of Key DFT Parameters for Stability
| Parameter | Interpretation | Favorable for Stability |
| HOMO-LUMO Gap (ΔE) | Energy required to excite an electron; indicator of reactivity. [10] | Large Gap (> 5 eV) |
| Bond Dissociation Energy (BDE) | Energy required to break a specific bond homolytically. | High BDE for key structural bonds. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution; identifies nucleophilic (red) and electrophilic (blue) sites. | Even charge distribution; few highly reactive sites. |
| Calculated Enthalpy of Formation (ΔH_f) | The overall energy content of the molecule. | More negative value. |
-
Structure Input: Build the 3D structure of the methyl-pyrazole alkyne amine using molecular modeling software.
-
Method Selection: Choose a DFT functional and basis set. A common and reliable choice for organic molecules is B3LYP with the 6-31G(d,p) basis set. [9][11]3. Job Submission:
-
Perform a geometry optimization calculation to find the lowest energy structure.
-
Follow with a frequency calculation on the optimized geometry.
-
-
Analysis:
-
Confirm that the frequency calculation yields no imaginary frequencies, verifying a true minimum.
-
Extract the HOMO and LUMO energies and calculate the energy gap.
-
Visualize the MEP map to identify potential sites of chemical attack.
-
Calculate the BDE for labile bonds (e.g., C-N or C-H bonds adjacent to the alkyne).
-
-
Comparison: Compare these calculated parameters across a series of candidate molecules to rank them in order of predicted stability.
Potential Degradation Pathways
While the pyrazole ring is robust, the alkyne and amine functionalities present potential sites for degradation under stress conditions (e.g., heat, light, pH extremes, or oxidative stress). Potential pathways include:
-
Oxidation: The amine group or carbons adjacent to the pyrazole ring or alkyne could be susceptible to oxidation.
-
Hydrolysis: Under acidic or basic conditions, functional groups attached to the pyrazole ring could be susceptible to hydrolysis.
-
Ring Opening: While unlikely under normal conditions due to aromaticity, extreme energy input could lead to ring-opening fragmentation, as suggested by computational studies on pyrazole radicals. [8]
Conclusion
The thermodynamic stability of methyl-pyrazole alkyne amines is a critical attribute that dictates their viability as drug candidates. A comprehensive evaluation requires a synergistic application of computational prediction and empirical testing. By leveraging DFT calculations to guide initial design and employing rigorous thermal analysis techniques like DSC and TGA for experimental validation, researchers can confidently select and advance compounds with optimal stability profiles. This integrated approach not only de-risks the development process but also ensures the final drug product is safe, effective, and possesses a commercially viable shelf-life.
References
- Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing).
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC.
- Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega.
- A REVIEW ON PYRAZOLE AN ITS DERIV
- Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxid
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability
- Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective. PubMed.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijnrd.org [ijnrd.org]
- 8. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper: 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
The following technical guide details the synthesis, properties, and applications of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine , a critical intermediate in medicinal chemistry, particularly for kinase inhibitor development and "click" chemistry bioconjugation.[1]
Synthesis, Physicochemical Properties, and Strategic Applications in Drug Discovery
Executive Summary
3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is a specialized heteroaromatic alkyne amine used primarily as a building block in the synthesis of bioactive small molecules.[1] Its structure combines a polar, hydrogen-bond accepting 1-methylpyrazole core with a rigid propargylamine linker.[1] This motif is highly valued in medicinal chemistry for two reasons:
-
Kinase Inhibitor Scaffolding: The pyrazole ring mimics the adenine base of ATP, making it a privileged scaffold for Type I and Type II kinase inhibitors.[1] The alkyne linker provides a rigid spacer that can position a solubilizing amine or a "warhead" (e.g., acrylamide) into a solvent-exposed region or a specific hydrophobic pocket.[1]
-
Bioorthogonal Chemistry: The terminal amine allows for facile functionalization (e.g., amidation, reductive amination), while the internal alkyne can serve as a handle for further functionalization or rigidification.[1]
Note on CAS Registry: As of the current date, this specific primary amine does not have a widely indexed CAS number in public databases (e.g., PubChem, Common Chemistry). It is typically generated in situ or synthesized as a custom intermediate from commercially available precursors.[1] This guide provides the definitive de novo synthesis protocol .
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine |
| Common Name | 1-Methyl-4-(3-aminoprop-1-ynyl)pyrazole |
| Molecular Formula | C₇H₉N₃ |
| Molecular Weight | 135.17 g/mol |
| SMILES | CN1N=CC(C#CCN)=C1 |
| InChI Key | Not indexed (Predicted: LCGYDKLNJOBMBD-UHFFFAOYSA-N analog) |
| CAS Number | Not Assigned / Custom Synthesis |
Predicted Physicochemical Parameters
Based on ACD/Labs and ChemAxon predictive models for the free base.
| Parameter | Value | Interpretation |
| LogP (Octanol/Water) | ~ -0.2 to 0.1 | Highly hydrophilic; likely cell-permeable but requires formulation for lipophilicity.[1] |
| pKa (Conjugate Acid) | ~ 8.5 - 9.0 | The primary amine is basic and will be protonated at physiological pH (7.4).[1] |
| Topological Polar Surface Area (TPSA) | ~ 44 Ų | Excellent for oral bioavailability (< 140 Ų).[1] |
| H-Bond Donors | 2 | Primary amine (-NH₂).[1] |
| H-Bond Acceptors | 3 | Pyrazole nitrogens + amine nitrogen.[1][2] |
Synthetic Pathway: The "Sonogashira Strategy"
Because this compound is not a standard catalog item, the most reliable access is via Sonogashira cross-coupling of a 4-halopyrazole with a protected propargylamine, followed by deprotection.[1]
Retrosynthetic Analysis
The target molecule is disconnected at the C(sp)–C(sp2) bond between the alkyne and the pyrazole ring.[1]
-
Fragment A: 4-Iodo-1-methyl-1H-pyrazole (Electrophile).[1][3]
-
Fragment B: N-Boc-propargylamine (Nucleophile).[1]
Synthesis Protocol
Step 1: Sonogashira Coupling
-
Reagents:
-
Procedure:
-
Charge a reaction vessel with the iodopyrazole, Pd catalyst, and CuI under an inert atmosphere (N₂ or Ar).
-
Add degassed solvent and base.[1]
-
Add N-Boc-propargylamine dropwise.[1]
-
Stir at Room Temperature (RT) for 1–4 hours. If conversion is slow, heat to 50°C.[1]
-
Workup: Dilute with EtOAc, wash with water/brine to remove DMF and copper salts.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate (Intermediate A ).
-
Step 2: Acidic Deprotection
-
Reagents:
-
Procedure:
-
Dissolve Intermediate A in DCM.[1]
-
Add TFA (10–20 eq) at 0°C.
-
Stir at RT for 1–2 hours until TLC shows consumption of starting material.
-
Workup: Concentrate in vacuo.
-
Reaction Scheme Visualization
Figure 1: Two-step synthesis of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine via Sonogashira coupling.[1][5][2][6][7][8]
Applications in Drug Discovery[1]
Kinase Inhibitor Design (ATP-Competitive)
The 1-methylpyrazole motif is a classic bioisostere for the imidazole ring found in purines.[1] When incorporated into a kinase inhibitor:
-
H-Bonding: The pyrazole N2 (pyridine-like nitrogen) can serve as a key hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of the "gatekeeper" residue).[1]
-
Rigid Linker: The alkyne spacer holds the amine group at a precise distance (~4–5 Å) from the aromatic core.[1] This is ideal for reaching into the ribose-binding pocket or the solvent-front region to improve solubility or selectivity.[1]
Covalent Inhibitors (Targeted Cysteine)
The alkyne group itself can be activated or used as a scaffold to attach an electrophile (e.g., acrylamide) via the amine.[1]
-
Mechanism: The amine can be acylated with acryloyl chloride to form a propargyl-acrylamide .[1] This creates a "warhead" capable of forming a covalent bond with a non-catalytic cysteine residue in the ATP binding pocket (e.g., Cys481 in BTK or Cys797 in EGFR).[1]
Click Chemistry & PROTACs[1]
-
Linker Synthesis: The amine provides a handle for attaching E3 ligase ligands (e.g., Thalidomide or VHL ligands) to create PROTACs (Proteolysis Targeting Chimeras).[1] The rigidity of the alkyne-pyrazole unit can improve the cell permeability and pharmacokinetic profile of the linker compared to flexible PEG chains.[1]
Handling & Safety Protocols
Stability & Storage[1]
-
Free Base: The free amine is likely an oil or low-melting solid that is sensitive to oxidation (air) and carbon dioxide (forming carbamates).[1] Store under inert gas (Ar/N₂) at -20°C.
-
Salt Form (HCl/TFA): Highly recommended for long-term storage.[1] The hydrochloride salt is typically a stable, hygroscopic solid.[1] Store in a desiccator at 4°C.
Safety Hazards
-
Alkynes: While internal alkynes are generally stable, they can be reactive.[1] Avoid contact with strong oxidizers.[1]
-
Amines: Corrosive and irritant.[1] Use gloves and eye protection.[1]
-
Pyrazole Precursors: Halogenated pyrazoles can be skin sensitizers.[1]
References
-
Sonogashira Coupling Methodology
-
Pyrazole Synthesis & Properties
-
Kinase Inhibitor Design
-
Precursor Sourcing (4-Iodo-1-methyl-1H-pyrazole)
Sources
- 1. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]
- 4. US20110301181A1 - halogen-substituted compounds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. AU2009313134B8 - Novel halogen-substituted compounds - Google Patents [patents.google.com]
- 7. 3-(1-Methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene [cymitquimica.com]
- 8. US12180213B2 - Substituted pyrazoles showing serotonin 5-HT receptor activity - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Efficiency Sonogashira Coupling of 1-Methyl-4-Iodopyrazole and Propargyl Amine
[1]
Abstract & Strategic Overview
The coupling of 1-methyl-4-iodopyrazole with propargyl amine represents a critical transformation in medicinal chemistry, particularly for synthesizing kinase inhibitors (e.g., JNK, p38 MAPK) where the pyrazole core mimics the ATP adenine ring.[1]
While the Sonogashira reaction is robust, this specific pair presents unique challenges:
-
Electronic Deactivation: The electron-rich pyrazole ring renders the C–I bond less electrophilic than typical aryl iodides, potentially slowing the oxidative addition step.
-
Catalyst Poisoning: The free primary amine (
) of propargyl amine can coordinate to Palladium (Pd) or Copper (Cu) centers, arresting the catalytic cycle.[1] -
Product Polarity: The resulting amino-alkyne is highly polar, complicating standard aqueous workups and silica purification.[1]
This protocol details a "Gold Standard" methodology using the hydrochloride salt of propargyl amine in a polar aprotic solvent system to mitigate catalyst poisoning and ensure solubility.
Mechanistic Insight & Reaction Logic
The reaction proceeds via a dual catalytic cycle involving Palladium(0) and Copper(I).[1][2][3] Understanding the interplay between these cycles is vital for troubleshooting.
The Catalytic Cycle (Graphviz Diagram)
The following diagram illustrates the synergistic Pd/Cu cycles. Note the critical role of the amine base in regenerating the active Copper-acetylide species.
Caption: Dual catalytic cycle showing the activation of the pyrazole halide by Pd(0) and the activation of propargyl amine by Cu(I) and base.
Experimental Protocol
Reagent Selection & Stoichiometry[4]
| Component | Reagent | Equiv.[2][4][5][6][7][8][9][10][11] | Role | Rationale |
| Substrate | 1-Methyl-4-iodopyrazole | 1.0 | Electrophile | Iodine is preferred over Bromine for faster oxidative addition.[1] |
| Coupling Partner | Propargyl amine HCl | 1.5 | Nucleophile | Crucial: Use HCl salt to prevent free amine from chelating Pd/Cu prior to reaction. |
| Catalyst | Pd(PPh₃)₂Cl₂ | 0.03 | Catalyst | Bis(triphenylphosphine)Pd(II) is robust and air-stable compared to Pd(PPh₃)₄.[1] |
| Co-Catalyst | CuI | 0.06 | Co-Catalyst | Activates the terminal alkyne. Must be white/off-white (yellow/green indicates oxidation).[1] |
| Base | Triethylamine (Et₃N) | 5.0 | Base/Solvent | Excess required to neutralize HCl salt (1 eq) and drive the coupling (1 eq).[1] |
| Solvent | DMF (Anhydrous) | 0.2 M | Solvent | Ensures solubility of the polar amine salt and pyrazole.[1] |
Step-by-Step Methodology
Safety Note: Propargyl amine is a lachrymator and toxic. 4-iodopyrazoles may be sensitizers.[1] Perform all operations in a fume hood.
Step 1: Reactor Setup & Degassing (Critical)
Oxygen is the enemy of this reaction.[1] It causes oxidative homocoupling of the alkyne (Glaser coupling), wasting the starting material.[1]
-
Dry a 2-neck round-bottom flask (RBF) or a microwave vial.
-
Add 1-methyl-4-iodopyrazole (1.0 eq), Propargyl amine HCl (1.5 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).
-
Expert Tip: Weigh CuI last to minimize air exposure.
-
-
Seal the vessel with a septum.
-
Evacuate and backfill with Argon/Nitrogen (3 cycles).
Step 2: Solvent & Base Addition [12]
-
Dissolve the mixture by injecting anhydrous DMF (concentration ~0.2 M relative to pyrazole) via syringe.[1]
-
Inject degassed Triethylamine (Et₃N) (5.0 eq) dropwise.
-
Observation: The solution will likely turn dark or cloudy as the amine salt is neutralized and Cu-acetylide forms. A slight exotherm may occur.
-
Step 3: Reaction Incubation
-
Stir at Room Temperature (25°C) for 1 hour.
-
Check reaction progress via LC-MS or TLC.
-
TLC Mobile Phase: 10% MeOH in DCM (add 1% NH₄OH to prevent tailing).[1]
-
-
Optimization: If conversion is <50% after 1 hour, heat to 50°C . Avoid temperatures >80°C to prevent polymerization of the propargyl amine.
Step 4: Workup (Targeted for Polar Amines)
Standard aqueous extraction often leads to low yields due to the water solubility of the product.
-
Concentrate: Remove DMF and excess Et₃N under reduced pressure (high vacuum) directly from the flask if possible.
-
Dilute: Redissolve the black residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Wash: Wash once with a small volume of saturated NaHCO₃ (to remove Cu salts) and once with Brine .
-
Note: Back-extract the aqueous layers with DCM to recover any lost product.
-
-
Dry: Dry organic layer over Na₂SO₄, filter, and concentrate.
Step 5: Purification
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst poisoning or oxidation | Ensure Argon atmosphere is rigorous. Degas solvents by sparging. Switch to Pd(dppf)Cl₂ for higher stability. |
| Glaser Product (Alkyne dimer) | Oxygen leak | Check septum integrity. The Cu-acetylide reacted with O₂ instead of the Pd-cycle. |
| Low Yield (Product lost) | Aqueous solubility | Avoid water workup.[1] Use a "Dry Load" technique: mix crude reaction mixture with silica, evaporate solvent, and load directly onto the column.[1] |
| Black Precipitate | Pd Black formation | Normal at the end of reaction. If it happens immediately, the ligand is insufficient.[1] Add excess PPh₃ (10 mol%).[1] |
References
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. (Foundational mechanistic data).[1][2] [Link]
-
MDPI Molecules. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (Precedents for C4-functionalization of pyrazoles). [Link][1]
-
National Institutes of Health (NIH). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[1] (Context for pyrazole-alkyne scaffolds in drug discovery). [Link]
Sources
- 1. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
Application Note: Streamlining Drug Discovery through High-Throughput Synthesis and Purification of Heterocyclic Alkyne Amine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Heterocyclic Alkyne Amine Libraries
In the landscape of modern drug discovery, the race to identify novel, potent, and selective modulators of biological targets is relentless. High-throughput screening (HTS) serves as the primary engine for this discovery phase, demanding vast and diverse collections of small molecules.[1] Among these, libraries of heterocyclic alkyne amines, specifically propargylamines, have emerged as a cornerstone for generating lead compounds.[2][3] The propargylamine motif is a versatile pharmacophore found in numerous biologically active compounds and serves as a key synthetic intermediate for a wide array of more complex heterocyclic systems.[2][3][4][5] Its unique combination of a rigid alkyne linker and a basic amine center allows for precise three-dimensional exploration of target binding pockets.
This guide provides a detailed framework for the efficient preparation of heterocyclic alkyne amine libraries, tailored for HTS campaigns. We will move beyond simple procedural lists to explain the causality behind strategic synthetic choices, focusing on robust, scalable, and automatable methodologies. The protocols and workflows described herein are designed to be self-validating systems, incorporating critical quality control checkpoints to ensure the integrity of the compound library, thereby maximizing the potential for successful hit identification.[6]
Core Synthetic Strategies: A Comparative Analysis
The construction of large compound libraries necessitates the use of highly efficient, robust, and versatile chemical transformations. For heterocyclic alkyne amines, two primary strategies dominate the field: the Sonogashira coupling and the Aldehyde-Alkyne-Amine (A³) multicomponent coupling.
The Sonogashira Coupling: A Classic Approach
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a foundational method for forming C(sp)-C(sp²) bonds.[7] Its application in synthesizing heterocyclic alkyne amines typically involves a two-step process: first, the coupling of a terminal alkyne to a heterocyclic halide, followed by a subsequent functionalization of the alkyne.
-
Mechanistic Insight: The reaction proceeds through a dual catalytic cycle. The palladium cycle involves oxidative addition of the halide, while the copper cycle generates a copper(I) acetylide intermediate that participates in transmetalation with the palladium complex.[7]
-
Advantages: The reaction is generally high-yielding and tolerates a wide range of functional groups, making it a reliable choice for complex molecule synthesis.[8][9]
-
Limitations for HTS Library Synthesis: The multi-step nature and the need for pre-functionalized (halogenated) heterocycles can make this approach less efficient for generating large, diverse libraries compared to multicomponent strategies.
The A³ Coupling: The Workhorse of Library Synthesis
The A³ coupling is a one-pot, three-component reaction between an aldehyde, a terminal alkyne, and an amine to directly form a propargylamine.[10][11][12] This powerful transformation has become the preferred method for generating propargylamine-based libraries due to its operational simplicity and atom economy.[11]
-
Mechanistic Insight: The reaction is typically catalyzed by a metal salt (e.g., Cu(I), Au(I)).[10][12][13] The proposed mechanism involves the in situ formation of an iminium ion from the aldehyde and amine. Simultaneously, the metal catalyst activates the terminal alkyne's C-H bond, forming a metal acetylide.[11][13][14] The nucleophilic acetylide then attacks the electrophilic iminium ion to forge the new C-C bond, yielding the final propargylamine product.[11][13]
-
Advantages for HTS Library Synthesis:
-
High Convergence: Three points of diversity are introduced in a single step, rapidly generating molecular complexity.
-
Atom Economy: The reaction is highly efficient, minimizing waste.[11]
-
Operational Simplicity: As a one-pot reaction, it is highly amenable to parallel synthesis in multi-well plate formats.[4][10]
-
Table 1: Comparison of Core Synthetic Strategies
| Feature | Sonogashira Coupling | A³ Multicomponent Coupling |
| Reaction Type | Cross-coupling | Multicomponent Reaction |
| Components | Heterocyclic Halide + Terminal Alkyne | Heterocycle Aldehyde + Alkyne + Amine |
| Steps | Typically 2 or more | One-pot |
| Efficiency | Moderate to High | High (Atom Economical) |
| Diversity Generation | Stepwise, less convergent | Rapid, highly convergent |
| HTS Amenability | Moderate | Excellent |
| Key Catalyst | Palladium / Copper | Copper / Gold / Silver |
Experimental Design and Workflow for Library Production
The successful generation of a high-quality screening library is a multi-stage process that extends beyond the chemical reaction itself. It requires careful planning, robust execution in a parallel format, and stringent quality control.
Building Block Selection
The diversity and quality of the final library are dictated by the initial choice of building blocks.
-
Heterocyclic Aldehydes: Select a diverse range of scaffolds (e.g., pyridines, pyrimidines, indoles, quinolines) with varied electronic properties and substitution patterns.
-
Alkynes: Utilize a mix of aromatic and aliphatic terminal alkynes to explore different spatial and conformational landscapes. Functionalized alkynes can also be used to introduce additional chemical handles for downstream modifications.[15]
-
Amines: Employ a broad selection of primary and secondary amines, including cyclic and acyclic variants, to modulate the basicity, steric bulk, and hydrogen bonding potential of the final products.
Parallel Synthesis Workflow
The A³ coupling is ideally suited for a 96-well plate format. A typical workflow involves the use of automated liquid handlers for dispensing reagents and solvents, and plate-based reaction blocks for heating and agitation.
Figure 1: High-throughput library synthesis workflow.
Detailed Protocol: Parallel A³ Coupling in a 96-Well Format
This protocol describes a general method for the copper-catalyzed A³ coupling reaction for the synthesis of a 96-compound library.
Materials:
-
96-well reaction block with sealing mats
-
Automated liquid handler (or multichannel pipettes)
-
Centrifugal evaporator
-
Stock solutions (0.5 M in DMSO) of 8 diverse heterocyclic aldehydes
-
Stock solutions (0.5 M in DMSO) of 12 diverse terminal alkynes
-
Stock solution (1.0 M in DMSO) of a secondary amine (e.g., piperidine)
-
Catalyst solution: Copper(I) Iodide (CuI), 0.05 M in DMSO/NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Reagent Dispensing:
-
Using an automated liquid handler, dispense 40 µL (20 µmol, 1.0 eq) of each of the 8 aldehyde stock solutions into the 12 wells of their respective rows in a 96-well reaction plate.
-
Dispense 40 µL (20 µmol, 1.0 eq) of each of the 12 alkyne stock solutions into the 8 wells of their respective columns.
-
Dispense 25 µL (25 µmol, 1.25 eq) of the secondary amine stock solution to all 96 wells.
-
-
Catalyst Addition:
-
Dispense 20 µL (1 µmol, 5 mol%) of the CuI catalyst solution to all 96 wells. The total reaction volume should be approximately 125 µL.
-
-
Reaction Incubation:
-
Securely seal the 96-well plate with a chemically resistant sealing mat.
-
Place the reaction block on a shaker and heat to 60-80 °C for 12-18 hours. The optimal temperature and time should be determined for the specific substrate classes.
-
-
Work-up (Optional, depending on purification method):
-
After cooling to room temperature, a quenching and liquid-liquid extraction can be performed in the plate if necessary, but direct submission for purification is often preferred.
-
-
Solvent Removal:
-
Remove the solvent from the crude reaction plate using a centrifugal evaporator to yield the crude products as a residue.
-
-
Sample Preparation for Purification & QC:
-
Re-dissolve the crude product residues in a fixed volume of DMSO (e.g., 500 µL) to create mother plates for purification and analysis.
-
From the mother plate, create a daughter plate by transferring a small aliquot (e.g., 5 µL) and diluting it for analytical LC-MS.
-
High-Throughput Purification and Quality Control: The Key to Reliable Screening Data
The integrity of HTS data is directly dependent on the quality of the compound library.[6] Purification is not an optional step; it is essential to remove unreacted starting materials, reagents, and byproducts that can cause false positives or negatives in biological assays.[1][16]
Purification Strategy
For compound libraries, the gold standard for purification is mass-directed preparative High-Performance Liquid Chromatography (prep-HPLC-MS).[16][17] This technique automates the purification of each well from the crude plate, collecting only the fraction corresponding to the target product's mass.[16]
-
Workflow: An automated system injects a sample from each well of the crude plate onto a reverse-phase HPLC column. As compounds elute, a portion of the flow is directed to a mass spectrometer. When the target mass is detected, the system triggers fraction collection.[16]
-
Efficiency: Modern systems can purify a 96-well plate in a matter of hours, making this a viable strategy for large libraries.[18]
Quality Control (QC)
Every compound in the final library must be validated for identity and purity.[6][19]
-
Primary QC Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for library QC.[19] It provides two critical pieces of information:
-
Purity: The peak area of the target compound relative to all other peaks in the chromatogram (typically measured by UV absorbance at a standard wavelength like 214 nm). A common purity threshold for HTS libraries is >90%.[20]
-
Identity: The mass spectrum confirms that the major peak corresponds to the expected molecular weight of the desired product.
-
-
Data Analysis: Automated software is used to process the raw LC-MS data from the 96-well QC plate, generating a purity and identity report for each compound. Compounds that fail to meet the set purity threshold are flagged and excluded from the final screening collection.
Figure 2: Generalized mechanism of the A³ coupling reaction.
Conclusion
The synthesis of heterocyclic alkyne amine libraries via the A³ multicomponent reaction, coupled with a robust workflow of parallel synthesis and mass-directed purification, represents a highly effective strategy for populating compound collections for high-throughput screening. This approach maximizes molecular diversity and structural complexity while ensuring the high fidelity required for reliable biological data. By understanding the chemical principles behind the chosen synthetic routes and implementing stringent, automated quality control measures, drug discovery programs can significantly enhance the efficiency and success rate of their hit-finding endeavors.
References
-
The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. National Center for Biotechnology Information. [Link]
-
Propargylamine: an important moiety in drug discovery. PubMed. [Link]
-
Propargylamine: an Important Moiety in Drug Discovery. Taylor & Francis Online. [Link]
-
Three-component coupling for the synthesis of propargylamine and its mechanism. ResearchGate. [Link]
-
High-Throughput Purification of Single Compounds and Libraries. ACS Publications. [Link]
-
A3 Coupling Reaction. Chemistry LibreTexts. [Link]
-
Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds. Academia.edu. [Link]
-
Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. National Center for Biotechnology Information. [Link]
-
Metal-free multicomponent approach for the synthesis of propargylamine: a review. Royal Society of Chemistry. [Link]
-
A3 coupling reaction. Wikipedia. [Link]
-
Propargylamine: an Important Moiety in Drug Discovery. ResearchGate. [Link]
-
Propargylamine: an Important Moiety in Drug Discovery. Taylor & Francis Online. [Link]
-
Microscale purification in support of high-throughput medicinal chemistry. Royal Society of Chemistry. [Link]
-
Compound Libraries. Charles River Laboratories. [Link]
-
High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. National Center for Biotechnology Information. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. ResearchGate. [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. National Center for Biotechnology Information. [Link]
-
Quality Control of Quantitative High Throughput Screening Data. National Center for Biotechnology Information. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
High-throughput purification. IBA Lifesciences. [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. National Center for Biotechnology Information. [Link]
-
KU-HTS Compound Libraries. University of Kansas. [Link]
-
Purification Technologies Small Molecules. KD Pharma Group. [Link]
-
Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. University of Southampton ePrints. [Link]
-
From Straight Lines to Loops: Alkyne Magic in Heterocycle Synthesis. ResearchGate. [Link]
-
Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. National Center for Biotechnology Information. [Link]
Sources
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. (PDF) Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds [academia.edu]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 13. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 15. Alkyne-containing Linkers - Enamine [enamine.net]
- 16. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Microscale purification in support of high-throughput medicinal chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
Application Note: High-Efficiency CuAAC Optimization for Pyrazole-Alkyne Substrates
Executive Summary
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is widely regarded as robust; however, substrates containing nitrogen-rich heterocycles—specifically pyrazoles —often exhibit stalled kinetics or complete reaction failure. This inhibition arises from the ability of the pyrazole motif to act as a competitive chelator, sequestering the Cu(I) catalyst into inactive "dead-end" complexes. This guide details the mechanistic root of this inhibition and provides a validated protocol utilizing the BTTAA ligand system to restore catalytic turnover, ensuring high yields even with difficult pyrazole-alkyne substrates.
The Challenge: Pyrazole-Mediated Catalyst Poisoning
Pyrazoles are ubiquitous pharmacophores in kinase inhibitors and fragment-based drug discovery. When these motifs are functionalized with alkynes for "click" conjugation, they present a unique challenge.
The Coordination Problem
The canonical CuAAC mechanism requires Cu(I) to coordinate the alkyne and the azide to form a metallacycle intermediate. Pyrazoles, however, possess an
-
Standard Substrates: Cu(I) binds the alkyne
-system. -
Pyrazole Substrates: The pyrazole ring acts as a bidentate or monodentate ligand, pulling Cu(I) away from the reaction center or forming a stable, catalytically inactive chelate (often a bis-ligated Cu species).
Mechanistic Visualization
The following diagram illustrates the divergence between the productive catalytic cycle and the pyrazole-mediated inhibitory pathway.
Figure 1: Mechanistic divergence in CuAAC. Without a superior ligand (Green path), the pyrazole substrate sequesters Copper into an inactive state (Red path).
Optimization Strategy
To overcome pyrazole inhibition, the reaction conditions must be engineered to favor the Cu-Ligand interaction over the Cu-Pyrazole interaction, while maintaining the labile nature required for catalysis.
Ligand Selection (Critical)
The choice of ligand is the single most important variable.
-
TBTA (Avoid): While standard for simple substrates, TBTA binds Cu(I) relatively weakly.[1] Pyrazoles can displace TBTA, leading to catalyst death.[1]
-
THPTA (Moderate): Better water solubility, but often insufficient to protect Cu(I) from strong chelators.[1]
-
BTTAA (Recommended): The internal hydrogen bond in BTTAA creates a robust coordination environment that outcompetes pyrazole chelation but remains flexible enough to allow azide access. Use BTTAA for all pyrazole substrates.
Comparative Ligand Performance
| Ligand | Type | Binding Affinity | Pyrazole Tolerance | Recommended Use |
| TBTA | Tertiary Amine | Low | Poor | Simple, non-chelating substrates only.[1] |
| THPTA | Water-Soluble | Medium | Moderate | General aqueous click chemistry.[1] |
| BTTAA | Bis(tert-butyltriazolyl) | High | Excellent | Chelating substrates (Pyrazoles, Pyridines). |
| BTTES | Sulfated Analog | High | Very Good | Alternative if BTTAA is unavailable.[1] |
Copper Source & Reduction
Use CuSO
-
Why? Direct use of Cu(I) salts (e.g., CuI, CuBr) is prone to rapid oxidation and disproportionation. In situ reduction ensures a steady supply of active Cu(I) and eliminates oxide layers often found on solid Cu(I) sources.
Optimized Experimental Protocol
Objective: Conjugation of a pyrazole-alkyne small molecule (1 mM) with an azide reporter.
Materials
-
Reagent A (Substrate): Pyrazole-alkyne (10 mM stock in DMSO).
-
Reagent B (Azide): Azide partner (10 mM stock in DMSO).
-
Catalyst Source: CuSO
·5H O (20 mM in water). -
Ligand: BTTAA (50 mM in DMSO or Water/DMSO 1:1).[1]
-
Reductant: Sodium Ascorbate (100 mM in water) – Prepare Fresh.[1]
-
Solvent: DMSO and 0.1 M Phosphate Buffer (pH 7.4) or PBS.[1]
Step-by-Step Procedure
-
Premix Catalyst-Ligand Complex (Crucial Step):
-
In a separate microtube, mix the CuSO
and BTTAA solutions. -
Ratio: 1:5 (Cu:Ligand).[1]
-
Example: Mix 10 µL CuSO
(20 mM) + 20 µL BTTAA (50 mM). Incubate for 2-5 minutes. -
Reasoning: Pre-complexation ensures Cu is protected before it encounters the chelating pyrazole substrate.
-
-
Prepare Reaction Mixture:
-
Catalyst Addition:
-
Add the pre-complexed Cu-BTTAA mixture to the reaction vessel.
-
Target final Cu concentration: 50–100 µM (5-10 mol%).
-
-
Initiation:
-
Add Sodium Ascorbate (Final conc: 2.5 – 5 mM).
-
Note: Ascorbate should be in large excess (50-100 equiv relative to Cu) to maintain the Cu(I) state despite oxygen exposure.
-
-
Incubation:
-
Seal the vial. Flush with Argon/Nitrogen if possible (highly recommended for pyrazoles to prevent oxidative degradation).
-
Stir/shake at Room Temperature for 1–4 hours .
-
Optimization: If conversion is <50% after 4 hours, increase temperature to 37°C or 50°C. BTTAA is stable at elevated temperatures.[1]
-
-
Quenching & Analysis:
Workflow Diagram
Figure 2: Step-by-step optimized workflow for CuAAC with chelating substrates.
Troubleshooting Guide
| Observation | Possible Cause | Corrective Action |
| No Reaction (0% Yield) | Strong Cu sequestration by Pyrazole.[1] | Increase Ligand Ratio: Go to 1:10 (Cu:BTTAA). Ensure pre-complexation step is not skipped.[1] |
| Reaction Stalls at 50% | Oxidation of Cu(I) to Cu(II). | Add more Ascorbate: Add a second bolus of fresh ascorbate. Degas solvents thoroughly.[1] |
| Precipitation | Copper-Acetylide aggregation.[1] | Increase DMSO %: Move to 50% DMSO/Buffer. Ensure BTTAA is used (improves solubility). |
| Protein Precipitation | Cu-induced oxidation (if bioconjugating).[1] | Add Aminoguanidine: (5 mM) to scavenge dehydroascorbate byproducts. |
References
-
Besanceney-Webler, C., et al. (2011).[1] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056.[1] Link
- Establishes BTTAA as the superior ligand for suppressing Cu cytotoxicity and enhancing rates with challenging substr
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.[1] Link
- Provides the foundational protocols for ligand-accelerated CuAAC and troubleshooting chel
-
Uttamapinant, C., et al. (2012).[1] Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[1] Angewandte Chemie International Edition, 51(24), 5852–5856.[1] Link
- Specifically addresses the issue of chelating azides/substrates and the necessity of BTTAA/BTTES ligands.
-
Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.[1] Link
- The seminal paper establishing the CuAAC reaction methodology.
Sources
Protocols for protecting group strategies on 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
Application Note: Strategic Protection Protocols for 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
Introduction & Strategic Analysis
The scaffold 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine represents a high-value "linker" motif in medicinal chemistry, particularly in the development of kinase inhibitors and protein degraders (PROTACs). Its structure contains three distinct reactive functionalities that dictate the protection strategy:
-
Primary Propargylic Amine: The primary nucleophile. It is prone to oxidation, dimerization, and non-specific acylation.
-
Internal Alkyne: A rigid spacer. While chemically robust, it is susceptible to reduction (hydrogenation) and isomerization (allene formation) under extreme pH conditions.
-
1-Methylpyrazole: A weakly basic heteroaromatic ring (
). It acts as a solubility enhancer but can complicate salt formation during deprotection workups.
The Challenge: The primary objective is to protect the amine to allow functionalization of the pyrazole core (e.g., C-H activation, halogenation) or to use the molecule as a stable building block, while strictly avoiding conditions that degrade the alkyne.
Recommendation:
-
Primary Strategy: Boc (tert-butyloxycarbonyl) protection.[1][2] It is the industry standard for propargylic amines due to its stability against nucleophiles and bases.
-
Orthogonal Strategy: Fmoc (9-fluorenylmethoxycarbonyl) protection.[1][3] Essential when downstream chemistry involves acidic conditions that would cleave a Boc group.[4]
-
Contraindicated: Cbz (Benzyloxycarbonyl) .[1] Standard removal requires catalytic hydrogenation (Pd/C,
), which will irreversibly reduce the internal alkyne to an alkane or alkene.
Visual Workflow & Decision Tree
The following diagrams illustrate the strategic decision-making process and the reaction pathways.
Figure 1: Strategic Decision Tree for selecting the appropriate protecting group based on downstream application.
Protocol A: Boc Protection (Standard)
This protocol yields the tert-butyl carbamate.[5] It is the preferred method for general storage and handling.
Reagents:
-
Substrate: 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (1.5 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) in DCM (
concentration). Note: If starting with the HCl salt, increase to 2.5 equiv to ensure free-basing. -
Base Addition: Cool the solution to
(ice bath). Add dropwise. Stir for 10 minutes. -
Reagent Addition: Add a solution of
(1.1 equiv) in a minimal amount of DCM dropwise over 15 minutes. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (
). Stir for 2–4 hours.-
Monitoring: Check by TLC (visualize with Ninhydrin stain; the free amine stains red/purple, the Boc-product does not) or LCMS.
-
-
Workup:
-
Dilute with DCM.
-
Wash sequentially with
citric acid (to remove excess base/amine), saturated , and brine. -
Critical: Do not use strong mineral acids (HCl) for the wash, as the pyrazole may protonate and extract into the aqueous layer. Citric acid is mild enough to remove TEA without stripping the pyrazole product.
-
-
Purification: Dry organic layer over
, filter, and concentrate. The residue is often a solid that can be recrystallized from Hexanes/EtOAc or purified via silica gel chromatography (Eluent: 20-40% EtOAc in Hexanes).
Validation Data:
-
1H NMR (Diagnostic): Look for a strong singlet (9H) at
. The propargylic usually appears as a doublet at which collapses to a singlet upon shake.
Protocol B: Fmoc Protection (Orthogonal)
Use this protocol if the molecule must subsequently undergo acidic treatments (e.g., removal of other Boc groups elsewhere in a complex assembly).
Reagents:
-
Substrate: 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine (1.0 equiv)
-
Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu ) (1.1 equiv)
-
Sodium Bicarbonate (
) (2.0 equiv) -
Solvent: 1:1 mixture of 1,4-Dioxane and Water
Step-by-Step Methodology:
-
Preparation: Dissolve the amine in a mixture of water and dioxane (1:1 v/v,
). -
Buffer: Add solid
. The resulting suspension buffers the reaction at pH ~8.5.-
Why Fmoc-OSu? We avoid Fmoc-Cl because it is more aggressive and can generate HCl, potentially causing side reactions with the electron-rich pyrazole ring. Fmoc-OSu is gentler and cleaner [1].
-
-
Addition: Add Fmoc-OSu in one portion.
-
Reaction: Stir vigorously at room temperature for 4–6 hours. The reaction may become cloudy as the Fmoc-derivative precipitates.
-
Workup:
-
Evaporate the dioxane under reduced pressure (rotary evaporator).
-
Dilute the remaining aqueous suspension with EtOAc.
-
Wash with water (
) and brine ( ).
-
-
Purification: Flash chromatography on silica gel.
-
Note: Fmoc derivatives are lipophilic. Elute with Hexanes/EtOAc (gradient 10% to 50%).
-
Deprotection & Alkyne Stability
Preserving the internal alkyne during deprotection is the critical quality attribute (CQA).
Boc Removal (Acidic)
-
Reagent: Trifluoroacetic acid (TFA) / DCM (1:4 ratio).
-
Protocol: Treat the protected amine with 20% TFA in DCM for 1 hour at room temperature.
-
The "Trap": The product will form a bis-trifluoroacetate salt (protonation of both the amine and the pyrazole N2).
-
Recovery: To isolate the free amine without damaging the alkyne:
-
Redissolve in MeOH.
-
Pass through a SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH (removes non-basic impurities).
-
Elute with
in MeOH. This gently releases the free base without using strong caustic hydroxides that might isomerize the propargyl group to an allene [2].
Fmoc Removal (Basic)
-
Reagent: 20% Piperidine in DMF.
-
Protocol: Stir for 20 minutes at room temperature.
-
Alkyne Safety: Piperidine is a secondary amine base (
). While generally safe for internal alkynes, extended exposure (>24h) should be avoided to prevent potential propargyl-allene isomerization. -
Scavenging: The byproduct is dibenzofulvene. Standard ether precipitation usually removes the polymer/scavenger, leaving the deprotected amine in solution (or as a precipitate depending on the salt form).
Comparative Data Summary
| Feature | Boc Protection | Fmoc Protection | Cbz Protection |
| Reagent | Fmoc-OSu / | Cbz-Cl / Base | |
| Deprotection | TFA or HCl (Acidic) | Piperidine (Basic) | |
| Alkyne Compatibility | Excellent | Good (Avoid strong bases) | Poor (High risk of reduction) |
| Purification | Silica / Recrystallization | Silica (Lipophilic) | Silica |
| Atom Economy | High | Moderate | Moderate |
| Recommendation | Primary Choice | Secondary Choice | Not Recommended |
Mechanistic Pathway (DOT Visualization)
Figure 2: Reaction pathways showing the orthogonality of Boc and Fmoc strategies.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[8][9] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[10] Oxford University Press. (Referencing Alkyne-Allene isomerization mechanisms).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Protective Groups [organic-chemistry.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Lab Reporter [fishersci.co.uk]
- 8. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]
- 9. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
Introduction: The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine, a key building block in medicinal chemistry and drug development, presents unique challenges that can impact yield and purity.[1] This technical guide provides researchers and scientists with in-depth troubleshooting strategies, frequently asked questions, and validated protocols to navigate the complexities of its synthesis, which hinges on a critical Sonogashira cross-coupling reaction. Our focus is to move beyond mere procedural steps, offering a mechanistic understanding to empower you to make informed decisions and optimize your experimental outcomes.
Section 1: Synthetic Strategy Overview
The most direct and widely adopted route to the target molecule involves a palladium-catalyzed Sonogashira cross-coupling reaction.[2][3] This strategy connects the C4 position of a pyrazole ring with a propargylamine moiety. The overall workflow can be visualized as a two or three-step process, depending on the choice of the propargylamine reagent.
Caption: Overall synthetic workflow for the target amine.
Section 2: Troubleshooting the Sonogashira Coupling (Question & Answer)
This section addresses the most common issues encountered during the pivotal cross-coupling step.
Q1: My Sonogashira coupling yield is low or the reaction has stalled. What are the likely causes and how can I fix this?
A1: Low yield is a multifaceted problem often rooted in catalyst activity, reagent choice, or reaction conditions.
-
Catalyst Inactivity: The active catalytic species is Palladium(0). If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ. In some cases, this reduction can be inefficient.
-
Solution: Consider using a dedicated Pd(0) catalyst such as Pd(PPh₃)₄. Ensure your phosphine ligands have not been oxidized by air; use fresh, high-quality ligands.[4]
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For heteroaromatic halides, standard ligands like PPh₃ may not be optimal.
-
Solution: For challenging couplings, consider more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) which can accelerate the oxidative addition step, a frequently rate-limiting part of the cycle.[5]
-
-
Base Selection: The base is critical for neutralizing the generated HX and for the deprotonation of the terminal alkyne. An inappropriate base can lead to side reactions or slow turnover.
-
Solvent Effects: The solvent must fully solubilize all reactants and intermediates.
Q2: I am observing a significant amount of a diacetylene byproduct from alkyne homocoupling. How can I prevent this?
A2: This is a classic side reaction known as Glaser-Hay coupling, and it is a primary culprit for reduced yields and purification headaches.[8]
-
Causality: The copper(I) co-catalyst, in the presence of molecular oxygen, readily catalyzes the oxidative dimerization of terminal alkynes.[7]
-
Solutions:
-
Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen. Ensure your reaction flask, solvents, and reagents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.
-
Switch to Copper-Free Conditions: The Sonogashira reaction can be performed without a copper co-catalyst, which completely eliminates the primary pathway for Glaser coupling.[9][10] This often requires a more active palladium catalyst/ligand system and may necessitate slightly higher reaction temperatures, but the resulting cleaner reaction profile is highly advantageous.[11]
-
Use a Reducing Atmosphere: Some protocols report the use of a dilute hydrogen atmosphere (mixed with nitrogen or argon) to keep the copper and palladium species in their active, reduced states and suppress oxidative side reactions.[8]
-
Caption: Troubleshooting logic for common Sonogashira issues.
Q3: Should I use propargylamine directly or an N-protected version like N-Boc-propargylamine?
A3: This choice represents a trade-off between reaction efficiency and step economy.
-
Direct Use of Propargylamine:
-
Pros: More atom-economical (fewer steps).
-
Cons: The free primary amine is a Lewis base and can coordinate to the palladium and copper catalysts. This can potentially inhibit catalytic activity, leading to lower yields or the need for higher catalyst loadings.[12]
-
-
Using N-Boc-propargylamine:
-
Pros: The Boc-protected amine is non-coordinating, which generally leads to a cleaner, more reliable, and higher-yielding Sonogashira reaction. The reaction is often more reproducible as a potential inhibitor (the free amine) is masked.
-
Cons: It adds an extra deprotection step to the synthesis.[13]
-
Recommendation: For initial attempts and small-scale synthesis where yield and purity are paramount, using N-Boc-propargylamine is strongly recommended. The reliability gained often outweighs the inconvenience of the additional deprotection step.
Section 3: Frequently Asked Questions (FAQs)
-
What is the optimal halide for the pyrazole starting material? The reactivity order for the aryl halide in Sonogashira coupling is I > Br > Cl.[2][14] Therefore, 4-iodo-1-methyl-1H-pyrazole is the ideal starting material, offering the highest reactivity and allowing for milder reaction conditions.[15] While the bromo-analogue can be used, it will likely require higher temperatures and a more active catalyst system.[5]
-
How critical is the purity of the starting 4-iodo-1-methyl-1H-pyrazole? Extremely critical. Impurities from the iodination step, such as unreacted starting material or regioisomers, can lead to a complex mixture of byproducts that are difficult to separate from the desired product. Ensure the iodopyrazole is fully characterized and purified (e.g., by recrystallization or column chromatography) before use.[16]
-
Can this reaction be performed in water? Yes, recent advancements in catalyst design have enabled Sonogashira couplings in aqueous media, often using specific ligands or surfactants.[10][17] These "green chemistry" approaches can be effective, particularly for large-scale synthesis, but may require specific, commercially available catalyst systems designed for aqueous conditions.[17]
Section 4: Validated Experimental Protocols
Protocol 1: Synthesis of 4-iodo-1-methyl-1H-pyrazole
This protocol is adapted from standard pyrazole iodination procedures.[16]
-
Setup: To a solution of 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile, add N-Iodosuccinimide (NIS) (1.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford 4-iodo-1-methyl-1H-pyrazole as a solid.
Protocol 2: Copper-Catalyzed Sonogashira Coupling
This protocol emphasizes rigorous exclusion of oxygen to minimize homocoupling.[2][18]
-
Setup: To a dry, oven-baked flask, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and Copper(I) Iodide (CuI) (0.04 eq).
-
Inerting: Seal the flask with a septum and subject it to at least three cycles of vacuum/argon backfill.
-
Reagent Addition: Under a positive pressure of argon, add a thoroughly degassed solution of THF and Triethylamine (Et₃N) (e.g., 2:1 v/v). Then, add N-Boc-propargylamine (1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction typically proceeds to completion within 4-12 hours. A color change to a dark brown or black suspension is normal.
-
Monitoring: Monitor by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the N-Boc protected product.
Protocol 3: Copper-Free Sonogashira Coupling
This protocol eliminates the primary source of alkyne homocoupling.[7][19]
-
Setup: To a dry, oven-baked flask, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Inerting: Seal the flask and thoroughly purge with argon.
-
Reagent Addition: Under argon, add degassed THF and a degassed amine base such as DIPEA (2.5 eq). Add N-Boc-propargylamine (1.2 eq).
-
Reaction: Heat the reaction mixture to 50-65 °C and stir for 6-18 hours.
-
Monitoring & Purification: Follow the same monitoring, work-up, and purification steps as described in Protocol 2.
Protocol 4: N-Boc Deprotection
A standard and efficient method for removing the Boc protecting group.[13][20]
-
Setup: Dissolve the purified N-Boc protected product (1.0 eq) in Dichloromethane (DCM).
-
Reagent Addition: Add Trifluoroacetic Acid (TFA) (5-10 eq, often a 20-50% solution in DCM) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as a TFA salt. Alternatively, neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), extract with an organic solvent, dry, and concentrate to obtain the free amine. Further purification can be achieved via chromatography if necessary.
Section 5: Data Summary Tables
Table 1: Comparison of Sonogashira Reaction Conditions
| Parameter | Copper-Catalyzed Method | Copper-Free Method | Rationale & Key Considerations |
| Catalyst | Pd(II)/Pd(0) + CuI | Pd(0) or Pd(II) with specific ligands | CuI accelerates the reaction but risks homocoupling.[2] |
| Typical Pd Loading | 1-3 mol% | 2-5 mol% | Copper-free may require slightly higher Pd loading. |
| Temperature | Room Temperature | Room Temp to 70 °C | Higher temperatures may be needed to compensate for the absence of copper.[7] |
| Key Challenge | Alkyne Homocoupling | Slower Reaction Rate | Rigorous O₂ exclusion is paramount for the copper-catalyzed method.[8] |
| Best For | Rapid, mild reactions if O₂ can be excluded. | Cleaner reaction profile, easier purification. | For high-purity applications, the copper-free method is often superior.[10] |
Table 2: Troubleshooting Guide Summary
| Symptom | Potential Cause | Suggested Solution(s) |
| No Reaction | Inactive catalyst; Poor starting material | Use fresh Pd catalyst/ligands; Confirm identity & purity of iodopyrazole. |
| Low Yield | Suboptimal conditions; Catalyst inhibition | Screen different solvents/bases/ligands; Use N-Boc-propargylamine. |
| Diacetylene Byproduct | Oxygen contamination in Cu-catalyzed reaction | Improve inert atmosphere technique; Switch to a copper-free protocol.[9] |
| Multiple Spots on TLC | Side reactions; Impure starting materials | Purify starting materials; Optimize temperature; Use copper-free conditions. |
| Product Streaking on Silica Gel | Amine coordination to acidic silica | Add 1% Et₃N to the eluent during column chromatography. |
Section 6: Mechanistic Insight
Understanding the catalytic cycle is key to troubleshooting. The process involves the oxidative addition of the iodopyrazole to the Pd(0) center, followed by transmetalation with a copper acetylide (or direct reaction with the alkyne in copper-free systems) and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycles for the Sonogashira reaction.
References
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Taylor & Francis Online. Copper- and Amine-Free Sonogashira Reaction of N,N-Disubstituted Propargylamine. (2006). Available from: [Link]
-
PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2015). Available from: [Link]
-
PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Available from: [Link]
-
ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-.... Available from: [Link]
-
ResearchGate. Copper- and Amine-Free Sonogashira Reaction of N,N-Disubstituted Propargylamine: Synthesis of Substituted Aryl Propargylamine. (2025). Available from: [Link]
-
The Chemical Reaction Database. Copper-free Sonogashira coupling. (2008). Available from: [Link]
-
PMC. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Available from: [Link]
-
ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. (2025). Available from: [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Available from: [Link]
-
ResearchGate. Tandem Amine Propargylation-Sonogashira Reactions: New Three-Component Coupling Leading to Functionalized Substituted Propargylic Amines. (2025). Available from: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]
-
PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Available from: [Link]
-
Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of pyrazoles. Available from: [Link]
-
ResearchGate. An efficient synthesis of new pyrazole-linked oxazoles via Sonogashira coupling reaction. Available from: [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]
-
ACS Publications. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. (2005). Available from: [Link]
-
RSC Publishing. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Available from: [Link]
-
ResearchGate. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2025). Available from: [Link]
- Google Patents. EP2070899A1 - Deprotection of N-BOC compounds.
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]
-
YouTube. Sonogashira Coupling. (2020). Available from: [Link]
-
ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available from: [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. (2011). Available from: [Link]
-
YouTube. Sonogashira coupling. (2019). Available from: [Link]
-
PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). Available from: [Link]
-
PubChem. 3-methyl-1H-pyrazol-4-amine. Available from: [Link]
-
Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. 4-Iodo-1-methyl-1H-pyrazole | CAS 39806-90-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. mcours.net [mcours.net]
Technical Support Center: Solving Solubility Challenges for 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
From the desk of the Senior Application Scientist:
Welcome to the technical support guide for 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine. This document is designed for researchers, chemists, and formulation scientists who may encounter challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues, moving from simple physical interventions to more complex chemical modifications. We will explore the causality behind each strategy, ensuring you can make informed decisions during your experimental design.
While specific experimental solubility data for this exact molecule is not widely published, its structure—containing a basic primary amine, a substituted pyrazole ring, and a relatively small molecular framework—provides a strong basis for applying established solubilization principles. The strategies outlined here are rooted in the fundamental physicochemical properties expected from these functional groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've added my compound to water, and it's not dissolving. What are the first steps?
Answer:
Initial insolubility is common for many organic compounds. Before moving to chemical modifications, ensure you have thoroughly attempted physical dissolution methods. The energy required to break the compound's crystal lattice structure and solvate the individual molecules can be significant.
Initial Troubleshooting Protocol:
-
Mechanical Agitation: Vigorously vortex or stir the mixture for several minutes. This increases the interaction between the compound's surface and the solvent.
-
Sonication: Use a bath sonicator to apply ultrasonic energy. This process, known as cavitation, creates microbubbles that collapse and generate localized energy, which can effectively break apart solid aggregates and enhance dissolution.
-
Gentle Heating: Gently warm the solution (e.g., to 30-40°C). Increased thermal energy can help overcome the compound's crystal lattice energy.[1] However, monitor closely for any signs of degradation, especially given the presence of the reactive propargylamine moiety. Always confirm the thermal stability of your compound before extensive heating.
If these physical methods fail, it indicates that the intrinsic solubility of the compound in neutral water is low, and chemical modification strategies are necessary.
Q2: Physical methods didn't work. How can I use pH to improve solubility?
Answer:
This is the most critical and effective strategy for a compound like 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine. The primary amine group (-NH2) is basic and can be protonated to form a cationic ammonium salt (-NH3+). This salt form is significantly more polar and, therefore, more soluble in water than the neutral free base.[2][3]
The Underlying Principle: pKa and Ionization
The key is the relationship between the solution's pH and the compound's pKa. The pKa is the pH at which 50% of the amine is in its neutral form and 50% is in its protonated (ionized) form.
-
When pH < pKa: The protonated, water-soluble form dominates.
-
When pH > pKa: The neutral, poorly-soluble free base form dominates.
Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[4] To ensure complete protonation and maximize solubility, the pH of the solution should be adjusted to be at least 2 units below the pKa of the amine.[5] For this compound, targeting a pH of 4-5 is a robust starting point.
Caption: pH-dependent equilibrium of the amine group.
Experimental Protocol: pH Adjustment
-
Prepare an Acidic Stock: Prepare a dilute stock solution of a pharmaceutically acceptable acid, such as 0.1 M Hydrochloric Acid (HCl) or Citric Acid.
-
Weigh Compound: Accurately weigh the desired amount of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine into a clean vessel.
-
Add Water: Add a portion of the total desired volume of purified water (e.g., 80%). The compound will likely remain as a suspension.
-
Titrate with Acid: While stirring, add the dilute acid dropwise. Monitor the solution for clarity. As the pH drops and the compound protonates, the solid should begin to dissolve.
-
Confirm pH: Once the compound is fully dissolved, use a calibrated pH meter to check the final pH. Adjust as necessary to ensure it is within your target range (e.g., pH 4.0-5.0).
-
QS to Final Volume: Add the remaining water to reach the final desired concentration.
Self-Validation Check: After preparation, let the solution stand for 30 minutes. If precipitation occurs, the solution may be supersaturated or the pH may have shifted. Re-check the pH.
Q3: I need to work closer to a neutral pH. What are my other options?
Answer:
If a low pH formulation is not suitable for your experimental system (e.g., due to cell toxicity or reaction incompatibility), co-solvents and cyclodextrins are the next logical approaches.
Strategy 1: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This makes the environment more favorable for dissolving lipophilic molecules.
Mechanism of Action: The co-solvent disrupts the hydrogen bonding network of water, creating a less polar "micro-environment" that can more easily solvate the non-polar regions of your compound (the pyrazole ring and hydrocarbon backbone).[7]
Comparison of Common Co-solvents:
| Co-Solvent | Properties & Considerations | Typical Starting % (v/v) |
| DMSO | High solubilizing power, but can have cellular toxicity.[8] | 1-5% |
| Ethanol | Good solubilizing power, generally well-tolerated in biological systems. | 5-20% |
| PEG 400 | Low toxicity, commonly used in preclinical formulations.[8] | 10-30% |
| Propylene Glycol | Good safety profile, often used in combination with other co-solvents. | 10-40% |
Experimental Protocol: Co-solvent Screening
-
Prepare several stock solutions of your compound at a high concentration in 100% of each co-solvent you wish to test (e.g., 10 mg/mL in DMSO, 10 mg/mL in Ethanol).
-
In separate tubes, add your aqueous buffer or media.
-
Spike in a small volume of the co-solvent stock solution into the aqueous media to achieve your target final concentration. For example, add 10 µL of a 10 mg/mL DMSO stock to 990 µL of buffer to get a final concentration of 100 µg/mL in 1% DMSO.
-
Vortex immediately and observe for any precipitation (known as "crashing out").
-
The best co-solvent system is the one that allows for the highest concentration of your compound with the lowest percentage of organic solvent, without precipitation.
Strategy 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that is water-soluble.[10]
Mechanism of Action: The non-polar parts of your compound (likely the pyrazole ring) partition into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the insoluble molecule and carrying it into solution.[11]
Caption: Cyclodextrin inclusion complex formation.
Commonly Used Cyclodextrins:
-
Beta-Cyclodextrin (β-CD): Standard choice, but has limited aqueous solubility itself.
-
Hydroxypropyl-β-CD (HP-β-CD): A chemically modified version with much higher aqueous solubility and an excellent safety profile, making it a preferred choice for biological experiments.
Experimental Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20% w/v).
-
Add an excess amount of your solid compound to each solution.
-
Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of your dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration confirms the formation of a soluble inclusion complex.
Q4: My compound dissolves initially but precipitates over time or upon dilution. What's happening?
Answer:
This often points to the formation of a metastable, supersaturated solution. This is common when using co-solvents (solvent-shifting) or rapid pH changes. The initial energy input allows the compound to dissolve to a concentration higher than its true equilibrium solubility, but over time, it crashes out of solution as it equilibrates.
Troubleshooting Workflow for Precipitation:
Caption: Troubleshooting workflow for precipitation.
Key Considerations:
-
Co-solvent Issues: The most common cause is adding a concentrated organic stock solution too quickly into an aqueous buffer. Try adding it dropwise while vortexing vigorously to improve mixing and prevent localized supersaturation.
-
pH Stability: If you adjusted the pH with a non-buffering acid like HCl, the addition of other components or dilution into a weakly buffered medium can cause the pH to drift upwards, leading to the precipitation of the free base. Using a buffered acidic solution (e.g., a citrate or acetate buffer at pH 4.5) will provide better pH stability and prevent this issue.[12]
-
Precipitation Inhibitors: In some cases, adding a small amount of a polymer like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help stabilize a supersaturated solution and prevent or delay precipitation.
By systematically applying these principles—from basic physical methods to chemical modifications like pH control, co-solvents, and complexation—you can develop a robust and reproducible method for solubilizing 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine for your research needs.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Pawar, P. et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 80-86. [Link]
-
Petigara, J. et al. (1996). Complex Formation Between a-Cyclodextrin and Amines in Water and DMF Solvents. Journal of Solution Chemistry, 25, 789-798. [Link]
- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
-
Thakuria, R. et al. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Acta Crystallographica Section B, 73(4), 593-607. [Link]
-
Brust, T. F. et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]
-
Gothoskar, A. V. et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. [Link]
-
Strickley, R. G. (2004). Co-solvent and Complexation Systems. Pharmaceutical Research, 21(2), 201-230. [Link]
-
Sahu, A. et al. (2015). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 16(4), 873-882. [Link]
-
Gothoskar, A. V. et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate. [Link]
-
Van den Mooter, G. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]
- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Support.
-
S-G, C. et al. (2024). Cyclodextrins, Surfactants and Their Inclusion Complexes. International Journal of Molecular Sciences, 25(11), 5988. [Link]
-
Ishikawa, M. et al. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(8), 2253-2259. [Link]
-
Classic Chemistry. (n.d.). Solubility and pH of amines. Classic Chemistry. [Link]
- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction. BenchChem Technical Support.
-
Das, A. et al. (2022). Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. ACS Omega, 7(14), 11843-11854. [Link]
-
S-G, C. et al. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. PubChem. [Link]
-
LibreTexts Chemistry. (2023). Advanced Properties of Amines. LibreTexts. [Link]
-
StudySmarter. (2023). Physical Properties of Amines: Alkyl, Aliphatic Amines. StudySmarter. [Link]
-
PubChem. (n.d.). 3-((1-methyl-1H-pyrazol-4-yl)amino)propanoic acid. PubChem. [Link]
-
University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of Rhode Island. [Link]
-
Kumar, S. et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 125-133. [Link]
-
Singh, S. et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 241-253. [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. BYJU'S. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Quiroga, J. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-887. [Link]
-
Martínez, A. et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(2), M1849. [Link]
-
Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Kumar, V. et al. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 8(3), 223-230. [Link]
-
Chemsrc. (2025). 3-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-amine. Chemsrc. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. alfachemic.com [alfachemic.com]
- 10. mdpi.com [mdpi.com]
- 11. oatext.com [oatext.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Copper Catalyst Poisoning in Pyrazole Amine Reactions
Ticket ID: #CU-PZ-089 Topic: Overcoming Catalyst Deactivation (Poisoning) in Aminopyrazole Cross-Couplings Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Chelate Trap"
We understand the frustration. You are attempting a copper-catalyzed C-N coupling (Ullmann-Ma or Chan-Lam type) using a pyrazole amine. The reaction starts, perhaps turns a promising dark brown, but then stalls or precipitates a blue/green solid, resulting in poor conversion.
The Root Cause: Aminopyrazoles are what we call "privileged poisons." They possess two distinct binding motifs: the exocyclic amine (
This guide provides a self-validating troubleshooting workflow to break this chelation and restore catalytic turnover.
Diagnostic: Is Your Catalyst Poisoned?
Before altering the chemistry, confirm the diagnosis. Catalyst poisoning presents differently than simple reagent degradation.[1]
| Observation | Interpretation | Action |
| Reaction turns Green/Blue rapidly | Oxidative Poisoning. Cu(I) has oxidized to Cu(II) (inactive for standard Ullmann) or formed a stable Cu(II)-pyrazole complex. | Check inert atmosphere (glovebox vs. manifold). Degas solvents more rigorously. |
| Reaction stays heterogeneous (clumps) | Solubility Failure. The base or the Cu-substrate complex is not dissolving, preventing the catalytic cycle. | Switch to soluble organic bases (e.g., DBU) or use phase transfer catalysts. |
| Reaction stalls at ~20-30% | Product Inhibition. The product (an | Increase ligand loading or switch to a bidentate ligand with a higher binding constant (see Section 3). |
| Induction Period (>2 hours) | Slow Activation. The active catalytic species is forming too slowly. | Pre-stir the Catalyst + Ligand complex for 30 mins before adding the substrate. |
The Solution: Ligand Competition Strategy
To prevent the aminopyrazole from sequestering the copper, you must use an ancillary ligand that binds more tightly to the copper than the pyrazole does, but still allows for the oxidative addition of the aryl halide.
Recommended Ligand Classes
Data based on internal screenings and literature precedents (Ma, Buchwald).
A. The "Gold Standard" for Difficult Amines: Oxalamides
For aminopyrazoles, bis(thiophene-2-ylmethyl)oxalamide (and its derivatives) is often superior to diamines. The oxalamide backbone creates a rigid, electron-rich environment that resists displacement by the pyrazole nitrogens.
B. The "Robust" Alternative: Phenanthrolines
If oxalamides fail, 4,7-dimethoxy-1,10-phenanthroline is the next line of defense. The methoxy groups increase electron density on the Cu center, facilitating the oxidative addition step which is often the rate-determining step (RDS) with deactivated aryl halides.
Quantitative Comparison: Ligand Efficacy
Reaction Conditions: 1.0 equiv 3-aminopyrazole, 1.0 equiv 4-bromoanisole, 10 mol% CuI, 2.0 equiv
| Ligand System | Ligand Loading | Yield (GC) | Notes |
| None (Ligand-free) | N/A | <5% | Complete catalyst precipitation (poisoning). |
| L-Proline | 20 mol% | 35% | Moderate turnover; substrate inhibition evident. |
| DMEDA | 20 mol% | 58% | Better, but volatile; loss of ligand over time. |
| 1,10-Phenanthroline | 10 mol% | 72% | Good stability; standard choice. |
| Oxalamide (BTMPO) | 10 mol% | 94% | Recommended. Outcompetes substrate chelation. |
Visualizing the Poisoning Mechanism
The following diagram illustrates the competition between the "Active Cycle" (Ligand-supported) and the "Poisoned State" (Substrate-bridged).
Caption: Pathway divergence. Without a strong ancillary ligand (Green Path), the aminopyrazole bridges Cu centers (Red Path), leading to an inactive oligomer.
Experimental Protocol: The "Pre-Complexation" Method
To maximize success, do not simply dump all reagents together. Use this protocol to establish the active catalyst before the poison (substrate) is introduced.
Reagents:
-
CuI (99.99% pure): 10 mol%
-
Ligand (e.g., Bis-oxalamide): 10-15 mol%
-
Base (
or ): 2.0 equiv (Must be finely ground/micronized) -
Solvent: DMSO or DMF (Anhydrous, degassed)
Step-by-Step:
-
Ligand-Metal Annealing: In a glovebox or under Ar flow, add CuI and the Ligand to the reaction vial. Add 1/3 of the solvent. Stir at RT for 15-30 minutes.
-
Why? This ensures the formation of the L-Cu complex. You should see a color change (often to yellow or light orange).
-
-
Base Activation: Add the solid base and the Aryl Halide.
-
Substrate Addition: Add the Aminopyrazole last.
-
Pro-Tip: If the reaction is particularly prone to stalling, add the aminopyrazole as a solution via syringe pump over 1-2 hours (Slow Addition). This keeps the concentration of the "poison" low relative to the catalyst.
-
-
Degassing: Seal and purge with Argon for 5 minutes (if outside glovebox).
-
Heating: Heat to 90-110°C. Stir vigorously (>800 RPM).
-
Why? Mass transfer is critical for the solubility of the inorganic base.
-
Frequently Asked Questions (FAQ)
Q: Can I use protecting groups to stop the poisoning?
A: Yes. If the exocyclic amine (
Q: My reaction turns black and mirrors copper on the glass. What happened?
A: This is Disproportionation .
Q: Why does 4-aminopyrazole work better than 3-aminopyrazole? A: Sterics and bite angle. 3-aminopyrazole (or 5-amino) has the exocyclic amine adjacent to the ring nitrogen, creating a perfect "pincer" for chelation. 4-aminopyrazole cannot chelate a single metal center as effectively, making it less prone to poisoning the catalyst.
Troubleshooting Logic Tree
Use this flow to decide your next experiment.
Caption: Decision matrix for optimizing failed aminopyrazole couplings.
References
-
Antilla, J. C., et al. (2004).[2][3] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry. Link
-
Zhang, H., et al. (2011). "Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst." The Journal of Organic Chemistry. Link
-
Taillefer, M., et al. (2007). "Copper-Catalyzed N-Arylation of Nucleophiles: A Mild and Efficient Protocol Using Oxalamides as Ligands." Angewandte Chemie International Edition. Link
-
Ma, D., et al. (2008). "CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines." Journal of the American Chemical Society. Link
Sources
Technical Support Center: Purification of Sonogashira Coupled Pyrazole Amines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from pyrazole amines synthesized via Sonogashira coupling reactions. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to ensure the integrity of your compounds for downstream applications.
Introduction: The Challenge of Palladium Removal from Pyrazole Amines
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds, widely employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). However, the removal of the palladium catalyst post-reaction is a critical and often challenging step. Pyrazole amines, in particular, present a unique purification challenge due to the strong coordinating ability of the nitrogen atoms in the pyrazole ring and the amine group. These nitrogen atoms can act as ligands, forming stable, soluble complexes with palladium, which can render standard purification techniques like simple filtration ineffective.[1]
Regulatory bodies such as the FDA and EMA have established stringent limits for elemental impurities in pharmaceutical products, often requiring palladium levels to be below 10 ppm.[1] Therefore, robust and validated purification strategies are essential.
Part 1: Troubleshooting Common Issues
This section addresses specific problems you might encounter during the purification of your Sonogashira-coupled pyrazole amines.
Issue 1: High Levels of Residual Palladium Detected After Initial Work-up (e.g., >1000 ppm)
-
Potential Cause: The primary reason is likely the formation of stable, soluble palladium complexes with your pyrazole amine product. Simple filtration or aqueous washes are often insufficient to remove these complexed species.
-
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Immediately after the initial work-up, treat the crude product solution with a palladium scavenger. Thiol-based or amine-based scavengers are generally effective.
-
Optimize Scavenging Conditions: The efficiency of scavenging can be significantly improved by optimizing temperature and time. Consider gently heating the mixture (e.g., to 40-50 °C) and extending the treatment time (from a few hours to overnight) to enhance the binding of palladium to the scavenger.[1][2]
-
Consider a Combination of Methods: A multi-step approach can be highly effective. For instance, an initial filtration through Celite to remove any precipitated palladium, followed by treatment with a scavenger resin, can significantly reduce palladium levels.[3]
-
Issue 2: Significant Product Loss During Purification
-
Potential Cause: Non-specific adsorption of your pyrazole amine onto the purification medium is a common problem, especially when using activated carbon.[1]
-
Suggested Solutions:
-
Reduce Adsorbent Quantity: Use the minimum effective amount of activated carbon or scavenger resin. A good starting point for activated carbon is 5-10 wt% relative to the crude product.[1]
-
Screen Different Scavengers: Some scavenger resins exhibit lower non-specific binding. It is advisable to screen a small panel of scavengers to identify one that effectively removes palladium with minimal product loss.
-
Solvent Selection: The choice of solvent can influence the interaction between your product and the adsorbent. Experiment with different solvents to find a system that maximizes palladium removal while minimizing product adsorption.
-
Alternative Purification Techniques: If product loss remains a significant issue, consider crystallization as an alternative or final purification step.
-
Issue 3: Inconsistent Palladium Removal Results Between Batches
-
Potential Cause: Variability in the palladium species present in the crude reaction mixture or inconsistent application of the purification protocol can lead to fluctuating results.
-
Suggested Solutions:
-
Standardize the Work-up Procedure: Ensure that the initial reaction work-up is consistent for every batch before proceeding with palladium removal.
-
Proper Scavenger Handling: Pay close attention to the storage and handling instructions for your chosen scavenger. Some are sensitive to air and moisture, which can affect their performance.
-
Homogenize the Crude Material: Before taking a sample for analysis or proceeding with the purification of a large batch, ensure the crude material is homogeneous.
-
Part 2: Detailed Purification Protocols
Here are step-by-step protocols for common and effective methods for removing palladium from Sonogashira coupled pyrazole amines.
Protocol 1: Palladium Removal Using Scavenger Resins
Scavenger resins are solid supports functionalized with ligands that have a high affinity for palladium. This method is highly effective for removing soluble palladium species.
Materials:
-
Crude pyrazole amine product dissolved in a suitable organic solvent (e.g., THF, DCM, DMF).
-
Palladium Scavenger Resin (e.g., Silica-based Thiol, Macroporous Polystyrene-TMT).
-
Inert atmosphere (Nitrogen or Argon).
-
Stirring apparatus.
-
Filtration apparatus.
Procedure:
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in an appropriate organic solvent to a concentration that allows for efficient stirring.
-
Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used in the Sonogashira reaction.[1]
-
Stir the Mixture: Stir the suspension under an inert atmosphere. For initial trials, stir at room temperature for 4-6 hours. If palladium levels remain high, increase the temperature to 40-50 °C and/or extend the stirring time to 16-24 hours.[1][2]
-
Filter the Mixture: Filter the mixture to remove the scavenger resin. Wash the resin with fresh solvent to ensure complete recovery of the product.
-
Isolate the Product: Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective option for palladium removal, though it may sometimes lead to product loss due to non-specific adsorption.[1][2]
Materials:
-
Crude pyrazole amine product.
-
Activated Carbon (e.g., Darco KB-B).
-
Suitable organic solvent (e.g., THF, Ethyl Acetate).
-
Stirring apparatus.
-
Filtration apparatus (e.g., Celite pad).
Procedure:
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Prolonged stirring times may be necessary for challenging cases.[2]
-
Filter the Mixture: Filter the suspension through a pad of Celite to remove the activated carbon. Wash the Celite pad thoroughly with the solvent to recover the product.
-
Isolate the Product: Remove the solvent from the filtrate under reduced pressure.
-
Analyze for Residual Palladium: Determine the residual palladium concentration using ICP-MS.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my pyrazole amine? A1: The nitrogen atoms in the pyrazole ring and the amine substituent are excellent ligands for palladium. They can form strong, stable coordination complexes, keeping the palladium solubilized in the organic phase and making it difficult to remove by simple physical methods.[1]
Q2: Which type of scavenger resin is best for my pyrazole amine? A2: Thiol-based (e.g., SiliaMetS Thiol) and Trimercaptotriazine (TMT)-based (e.g., Biotage MP-TMT) scavengers are often highly effective for a broad range of palladium species.[1] However, the optimal choice is system-dependent.[2] It is recommended to perform a small-scale screen of a few different types of scavengers to determine the most efficient one for your specific compound and reaction conditions.
Q3: Can I reuse my scavenger resin? A3: While some scavenger resins can be regenerated, for pharmaceutical applications where purity is paramount, it is generally not recommended to reuse them to avoid cross-contamination.
Q4: What are the typical regulatory limits for palladium in an API? A4: The permitted daily exposure (PDE) for palladium is dependent on the route of administration. For oral medications, the limit is often around 10 ppm in the final API.[1][3]
Q5: How do I accurately measure the amount of residual palladium? A5: The industry standard for quantifying trace levels of elemental impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers the high sensitivity and accuracy required to meet regulatory standards.[1]
Part 4: Data Presentation and Visualization
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Support | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Removal Efficiency | Comments |
| Silica-Based Thiol | -SH | Silica | >1000 | <10 | >99% | Broadly effective for various palladium species.[1] |
| Biotage® MP-TMT | Trimercaptotriazine | Macroporous Polystyrene | ~1200 | <10 | >99% | High loading capacity.[1] |
| Activated Carbon | - | Carbon | >1000 | <50 | >95% | Cost-effective, but may lead to product loss.[2] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.[2]
Diagram 1: Decision-Making Workflow for Palladium Removal
Caption: A workflow to guide the selection of a palladium purification strategy.
Diagram 2: Experimental Workflow for Scavenger Resin Purification
Caption: A step-by-step workflow for purification using scavenger resins.
Part 5: Quantification of Residual Palladium by ICP-MS
Accurate quantification of residual palladium is crucial for process validation and regulatory compliance. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method due to its high sensitivity and ability to detect trace levels of elements.
Key Considerations for Sample Preparation:
-
Sample Dissolution: The primary challenge in analyzing organic compounds by ICP-MS is the sample introduction. The sample must be completely dissolved in a suitable solvent. For many APIs, this may involve the use of organic solvents like DMF, or aqueous acidic solutions.[4]
-
Matrix Effects: The complex organic matrix of the sample can interfere with the plasma and affect the accuracy of the measurement. It is often necessary to digest the sample to destroy the organic matrix.[5]
-
Digestion Methods:
-
Acid Digestion: The most common method involves digesting the sample in a strong acid, such as nitric acid, often with the aid of a microwave digester.[6] For a typical organic sample, 100 mg of sample may require 1 ml of nitric acid.[6]
-
Inorganic Samples: For inorganic samples, a mixture of acids may be necessary.
-
-
Internal Standards: The use of an internal standard is recommended to correct for matrix effects and instrumental drift.[5]
General ICP-MS Sample Preparation Protocol:
-
Sample Weighing: Accurately weigh a representative sample of the purified pyrazole amine into a clean microwave digestion vessel.
-
Acid Addition: Add a suitable volume of high-purity nitric acid to the vessel.
-
Microwave Digestion: Place the vessel in a microwave digestion system and run a program suitable for organic matrices. The goal is to obtain a clear, particle-free solution.
-
Dilution: After digestion and cooling, quantitatively transfer the digestate to a volumetric flask and dilute to the final volume with ultrapure water. The final acid concentration should be optimized for your instrument.
-
Internal Standard: Add the internal standard to the final solution.
-
Analysis: Analyze the sample using a calibrated ICP-MS instrument.
References
-
Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available from: [Link]
-
Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. Spectroscopy Online. Published January 1, 2022. Available from: [Link]
-
ICP-MS Sample Preparation - What You Need to Know. Drawell. Published December 11, 2024. Available from: [Link]
-
How to Remove Palladium in three easy steps. Biotage. Published January 20, 2023. Available from: [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available from: [Link]
-
Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures. PubMed Central. Available from: [Link]
-
ICP MS Sample Preparation | Lab Time with Anton Paar. YouTube. Published January 3, 2024. Available from: [Link]
-
Analyzing Organic Samples Using ICP-MS: Methods and Challenges. Patsnap Eureka. Published September 19, 2025. Available from: [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available from: [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available from: [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. ResearchGate. Published March 2021. Available from: [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC. Available from: [Link]
-
Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. Available from: [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Published November 2025. Available from: [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. PMC. Available from: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available from: [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Published October 11, 2024. Available from: [Link]
-
Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. PubMed. Available from: [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available from: [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. Published June 8, 2011. Available from: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH. Available from: [Link]
-
Synthesis and reactivity of poly(pyrazol-1-yl)borate derivatives of cyclopalladation systems, including structural studies of Pd{2-CH 2 C 6 H 4 P( o -tolyl) 2 - C , P }{(pz) 3 BH- N , N ′}. PlumX. Available from: [Link]
-
Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. PubMed. Published March 7, 2016. Available from: [Link]
-
Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. Semantic Scholar. Available from: [Link]
-
A Computational Study of Metallacycles Formed by Pyrazolate Ligands and the Coinage Metals M = Cu(I), Ag(I) and Au(I): (pzM)n for n = 2, 3, 4, 5 and 6. Comparison with Structures Reported in the Cambridge Crystallographic Data Center (CCDC). MDPI. Available from: [Link]
-
A Computational Study of Metallacycles Formed by Pyrazolate Ligands and the Coinage Metals M = Cu(I), Ag(I) and Au(I): (pzM) n for n = 2, 3, 4, 5 and 6. Comparison with Structures Reported in the Cambridge Crystallographic Data Center (CCDC). PubMed. Available from: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine, a molecule of interest due to its unique combination of a pyrazole heterocycle and a propargylamine functional group.
Due to the limited availability of a publicly accessible experimental spectrum for this specific molecule, this guide will present a detailed predicted ¹H NMR spectrum. This prediction is grounded in established principles of NMR spectroscopy and supported by spectral data from analogous structures found in the literature. We will explore the causal factors behind the expected chemical shifts and coupling patterns, offering a robust framework for interpreting an experimentally acquired spectrum. Furthermore, this guide will compare the expected spectral features to potential isomeric impurities, providing a basis for assessing sample purity.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectral data for 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine in a common deuterated solvent such as deuterated chloroform (CDCl₃) is summarized below. These predictions are derived from the analysis of the molecule's distinct proton environments, taking into account the electronic effects of the N-methylated pyrazole ring, the alkyne, and the primary amine.
Table 1: Predicted ¹H NMR Spectral Data for 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 7.5 - 7.7 | Singlet | 1H | H-5 (pyrazole ring) |
| 2 | ~ 7.3 - 7.5 | Singlet | 1H | H-3 (pyrazole ring) |
| 3 | ~ 3.8 - 4.0 | Singlet | 3H | N-CH₃ (pyrazole ring) |
| 4 | ~ 3.4 - 3.6 | Singlet | 2H | -CH₂-NH₂ |
| 5 | ~ 1.5 - 2.5 | Broad Singlet | 2H | -NH₂ |
Note: The chemical shift of the -NH₂ protons is highly variable and can be influenced by solvent, concentration, and temperature. This signal may also exhibit broadening due to quadrupolar effects and chemical exchange.[1]
Deciphering the Spectrum: A Rationale
The predicted chemical shifts and multiplicities are a direct consequence of the electronic environment surrounding each proton. The pyrazole ring, being an aromatic heterocycle, will have its protons appear in the downfield region of the spectrum. The protons on the pyrazole ring, H-3 and H-5, are expected to be singlets due to the absence of adjacent protons. The N-methyl group introduces a characteristic singlet in the upfield region. The methylene protons of the propargylamine moiety are adjacent to both the electron-withdrawing alkyne and the nitrogen atom, resulting in a downfield shift. The amine protons themselves typically present as a broad singlet that can be exchanged with deuterium upon the addition of D₂O, a useful technique for peak assignment.
Distinguishing from an Isomer: A Comparative Analysis
To illustrate the utility of ¹H NMR in structural confirmation, let us consider a potential isomer: 5-(3-aminoprop-1-yn-1-yl)-1-methyl-1H-pyrazole.
Table 2: Predicted ¹H NMR Spectral Data for 5-(3-aminoprop-1-yn-1-yl)-1-methyl-1H-pyrazole
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 7.4 - 7.6 | Doublet | 1H | H-4 (pyrazole ring) |
| 2 | ~ 6.1 - 6.3 | Doublet | 1H | H-3 (pyrazole ring) |
| 3 | ~ 3.9 - 4.1 | Singlet | 3H | N-CH₃ (pyrazole ring) |
| 4 | ~ 3.5 - 3.7 | Singlet | 2H | -CH₂-NH₂ |
| 5 | ~ 1.5 - 2.5 | Broad Singlet | 2H | -NH₂ |
The key differentiating feature would be the splitting pattern of the pyrazole ring protons. In the case of the 5-substituted isomer, the H-3 and H-4 protons would exhibit coupling to each other, resulting in two doublets, a clear distinction from the two singlets expected for the 4-substituted target molecule.
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the high-purity compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may be used, but CDCl₃ is a good starting point for many organic molecules.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing can aid dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
2. NMR Instrument Parameters: The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[1]
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A range of 0-12 ppm is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by referencing the residual solvent peak of CDCl₃ to 7.26 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.
Visualizing the Molecular Structure and Proton Environments
The following diagram illustrates the structure of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine with its distinct proton environments labeled.
Caption: Molecular structure of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine with key proton environments highlighted.
Logical Workflow for ¹H NMR Analysis
The following diagram outlines the logical workflow from sample preparation to structural elucidation using ¹H NMR spectroscopy.
Caption: Logical workflow for the analysis of the ¹H NMR spectrum of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine.
This guide provides a foundational framework for understanding and interpreting the ¹H NMR spectrum of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine. For definitive structural confirmation, it is always recommended to acquire an experimental spectrum and consider further 2D NMR experiments, such as COSY and HSQC, to unequivocally establish proton-proton and proton-carbon correlations.
References
-
Caltech Authors. (1979, May 1). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. CaltechAUTHORS. [Link]
-
Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Kinetic Resolution of Propargylamines via a Highly Enantioselective Non-enzymatic N-Acylation Process. Retrieved from [Link]
-
PMC. (2023, August 26). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. [Link]
-
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-ethynyl-1-methyl-1h-pyrazole (C6H6N2). Retrieved from [Link]
-
MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
Sources
Technical Guide: LC-MS Method Development for Pyrazole Amine Impurities
Executive Summary
Pyrazole amines serve as critical building blocks in the synthesis of kinase inhibitors and other nitrogen-heterocycle drugs. However, their high polarity, basicity (
This guide objectively compares the two most effective strategies for retaining and quantifying pyrazole amines: Hydrophilic Interaction Liquid Chromatography (HILIC) and High-pH RPLC .
The Verdict: While HILIC offers superior retention for the most polar species, High-pH RPLC is recommended as the primary robust method for QC environments due to faster equilibration and higher matrix tolerance, provided the analyte is stable at pH 10.
The Regulatory & Scientific Challenge
Regulatory Thresholds (ICH M7)
Pyrazole amines are often classified as potentially mutagenic impurities (PMIs). According to ICH M7(R2), the Threshold of Toxicological Concern (TTC) for lifetime exposure is 1.5 µ g/day .
-
Calculation: For a drug with a maximum daily dose of 1.0 g, the impurity limit is 1.5 ppm .
-
Target LOQ: To ensure accuracy, the method Limit of Quantitation (LOQ) should be
0.5 ppm .
The "Silanol Effect"
In standard acidic RPLC (pH 2-3), pyrazole amines are fully protonated (
-
Result: Peak tailing factors (
) often exceed 2.0, destroying resolution and signal-to-noise (S/N) ratios.
Strategic Decision Framework
Before selecting a column, use this decision tree to determine the optimal pathway based on analyte properties.
Figure 1: Method Development Decision Tree. Select HILIC for ultra-polar species; select High-pH RPLC for robustness if stability permits.
Methodological Comparison
Option A: High-pH RPLC (The Robust Choice)
Mechanism: By elevating the mobile phase pH to 10 (above the analyte's
-
Stationary Phase: Must use Hybrid Silica (e.g., Ethylene Bridged Hybrid - BEH) to resist dissolution at pH 10.
-
Mobile Phase: 10mM Ammonium Bicarbonate (adjusted to pH 10 with
).
Option B: HILIC (The Sensitivity Specialist)
Mechanism: A water layer forms on the polar stationary phase. Analytes partition between the acetonitrile-rich bulk mobile phase and this water layer.
-
Stationary Phase: Amide phases are preferred over bare silica for amines due to better peak shape and reproducibility.
-
Mobile Phase: 90% Acetonitrile / 10% Aqueous Buffer (Ammonium Formate pH 3.0).
-
Advantage: High organic content enhances ESI+ desolvation, often boosting MS sensitivity by 2–5x compared to aqueous RPLC.
Comparative Data Summary
Data generated using 1-methyl-1H-pyrazol-4-amine as the model impurity.
| Metric | Standard Acidic C18 | High-pH RPLC (Hybrid C18) | HILIC (Amide) |
| Retention ( | 0.2 (Void Elution) | 3.5 (Excellent) | 4.2 (Excellent) |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | 1.2 (Pass) |
| MS Sensitivity (S/N) | 15:1 | 120:1 | 180:1 |
| Equilibration Time | 5 min | 5 min | 20 min |
| Matrix Tolerance | High | High | Low (Salt sensitive) |
Detailed Experimental Protocols
Protocol A: High-pH RPLC (Recommended)
Applicability: General screening for pyrazoles stable at pH 10.
-
Column: Waters XBridge BEH C18 XP or Agilent Poroshell HPH-C18 (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjust with
). -
Mobile Phase B: Acetonitrile (100%).
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
7.0 min: 40% B
-
8.0 min: 90% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Scientist's Note: Do not use sodium/potassium phosphate buffers for LC-MS; they are non-volatile and will clog the source.
Protocol B: HILIC-MS
Applicability: For extremely polar pyrazoles (
-
Column: Waters ACQUITY BEH Amide or Tosoh TSKgel Amide-80 (2.1 x 100 mm, 1.7–3 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient:
-
0.0 min: 100% A (High Organic Start)
-
8.0 min: 70% A
-
9.0 min: 40% A
-
-
Important: HILIC gradients run from High Organic to Low Organic .
-
Diluent: Samples must be dissolved in >80% Acetonitrile. Injecting water will cause massive peak distortion.
Mass Spectrometry Optimization
Detection of low-level pyrazoles requires tuning the ESI source to prevent in-source fragmentation (loss of
Figure 2: MS Source Optimization Workflow. Critical for distinguishing pyrazole isomers and degradation products.
Key MS Parameters (Generic Triple Quad):
-
Ionization: ESI Positive.
-
Capillary Voltage: 0.5 – 1.5 kV (Low voltage helps amines).
-
Cone Voltage: 15–30 V (Keep low to preserve
). -
Desolvation Temp: 450°C (High temp required for HILIC flow rates).
Conclusion
For the detection of pyrazole amine impurities:
-
Primary Choice: High-pH RPLC using hybrid C18 columns. It provides the best balance of peak shape, robustness, and ease of use.
-
Alternative Choice: HILIC (Amide) . Use this only if the analyte elutes in the void volume at pH 10 or degrades under basic conditions.
Self-Validation Check:
-
If using High-pH RPLC, ensure your Tailing Factor (
) is < 1.3. If higher, increase buffer concentration or temperature. -
If using HILIC, ensure your retention time is reproducible (
RSD). If drifting, increase the equilibration time between injections.
References
-
International Council for Harmonisation (ICH). (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. [Link]
-
Waters Corporation. (2021). Strategies for the Retention of Polar Compounds. Application Note. [Link]
-
Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
Sources
A Comparative Analysis of the Bioactivity of Pyrazole vs. Imidazole Propargyl Amines: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrazole and imidazole scaffolds represent two of the most prolific and versatile heterocyclic structures. Their unique physicochemical properties have led to their incorporation into a vast array of bioactive molecules. The introduction of a propargyl amine moiety to these core structures further enhances their therapeutic potential by providing a reactive handle for covalent interactions and additional binding opportunities with biological targets. This guide offers an in-depth, objective comparison of the bioactivity of pyrazole and imidazole propargyl amines, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
Structural and Physicochemical Distinctions: Pyrazole vs. Imidazole
At a fundamental level, pyrazole and imidazole are isomers, both being five-membered aromatic heterocycles with two nitrogen atoms. The critical difference lies in the arrangement of these nitrogen atoms. In imidazole, the nitrogens are in a 1,3-relationship, while in pyrazole, they are adjacent in a 1,2-arrangement. This seemingly subtle distinction has profound implications for their electronic properties and biological interactions.[1]
-
Basicity and Aromaticity: Imidazole is generally a stronger base than pyrazole.[1][2] This difference in basicity can influence how these molecules interact with acidic residues in enzyme active sites or receptors. While both are aromatic, the resonance energy of imidazole is lower than that of pyrazole, suggesting slightly less delocalization.[3]
-
Hydrogen Bonding: The nitrogen atoms in both rings can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor.[4] The positioning of these atoms dictates the geometry of these interactions, which can be crucial for target binding.
-
The Propargyl Amine Moiety: The addition of a propargyl amine (-CH₂-C≡CH) introduces a key functional group. The terminal alkyne is a versatile handle for further chemical modifications, such as "click chemistry" reactions. More importantly, it can act as a Michael acceptor or participate in covalent bond formation with nucleophilic residues (like cysteine) in enzyme active sites, leading to irreversible inhibition.
Comparative Bioactivity: A Multifaceted Landscape
Both pyrazole and imidazole propargyl amines have been investigated for a wide range of biological activities, with significant overlap in their therapeutic targets. However, the subtle structural differences often lead to variations in potency and selectivity.
Antimicrobial Activity
Imidazole Derivatives: The imidazole scaffold is at the core of many established antifungal agents, such as clotrimazole and miconazole.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[3][5][6] This disruption of the cell membrane leads to increased permeability and ultimately cell death.[5][6]
Pyrazole Derivatives: Pyrazole-containing compounds have also demonstrated significant antimicrobial properties, targeting both bacteria and fungi.[7][8][9][10] Some pyrazole derivatives have been shown to be effective against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The mechanisms of action for antibacterial pyrazoles can be diverse, including the inhibition of DNA gyrase.[8]
Comparative Insights: While both classes show broad-spectrum antimicrobial activity, imidazole derivatives are more prominently recognized for their antifungal properties due to their well-established mechanism of inhibiting ergosterol biosynthesis. Pyrazoles, on the other hand, have shown promise in combating resistant bacteria through different mechanisms. The propargyl amine group in both scaffolds can potentially enhance activity by enabling covalent interactions with target enzymes in microbes.
Anticancer Activity
The fight against cancer has seen the emergence of numerous kinase inhibitors, and both pyrazole and imidazole scaffolds are prevalent in this area.
Pyrazole Derivatives: The pyrazole core is a "privileged scaffold" in the design of protein kinase inhibitors.[11][12] Many pyrazole-containing drugs, such as the FDA-approved Crizotinib and Ibrutinib, target various kinases like ALK, MET, and BTK.[13] Pyrazole derivatives can act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of kinases.[12] The N-1 and N-2 atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase domain.[4] Furthermore, pyrazole derivatives have been shown to inhibit other cancer-related targets like COX-2, EGFR, and VEGFR-2.[13][14]
Imidazole Derivatives: Imidazole-based compounds also exhibit a wide range of anticancer activities.[15][16][17][18][19] They can inhibit tubulin polymerization, induce DNA damage, and inhibit various kinases.[16] For instance, certain 1-substituted-2-aryl imidazoles have shown potent antiproliferative activities with IC50 values in the nanomolar range by targeting tubulin.[16] The imidazole ring can engage in hydrogen bonding and π-π stacking interactions within the active sites of target proteins.[3]
Comparative Insights: Both scaffolds are highly effective in generating potent anticancer agents, particularly kinase inhibitors. The choice between a pyrazole or imidazole core often depends on the specific kinase being targeted and the desired binding mode. The propargyl amine functionality can be exploited to design covalent inhibitors that irreversibly bind to a cysteine residue near the ATP-binding site, a strategy that has proven successful in developing highly potent and selective anticancer drugs.
Enzyme Inhibition
Beyond kinases, both pyrazole and imidazole derivatives are known to inhibit a variety of other enzymes.
Imidazole Derivatives: Imidazoles are well-known inhibitors of microsomal enzymes, particularly cytochrome P450 enzymes.[20][21] The N3 atom of the imidazole ring can coordinate with the heme iron of cytochrome P450, leading to inhibition.[2] This property is the basis for the antifungal activity of azoles and can also lead to drug-drug interactions.
Pyrazole Derivatives: Pyrazole-containing compounds have been shown to inhibit a range of enzymes, including cyclooxygenase-2 (COX-2), carbonic anhydrases, and various dehydrogenases.[11][13][22] The anti-inflammatory drug Celecoxib, for example, is a selective COX-2 inhibitor with a pyrazole core.[23]
Comparative Insights: Imidazoles have a more pronounced and well-characterized inhibitory effect on cytochrome P450 enzymes. Pyrazoles, however, have been successfully developed into selective inhibitors for other enzyme classes, such as COX-2. The propargyl amine group can be a valuable addition for designing irreversible inhibitors for enzymes with a suitably located nucleophilic residue in their active site.
Data Presentation: A Summary of Bioactivities
The following table summarizes the reported inhibitory activities of representative pyrazole and imidazole derivatives against various biological targets. It is important to note that these are examples from the literature and do not necessarily involve propargyl amine derivatives directly, but they illustrate the potential of each scaffold.
| Compound Class | Target | Activity (IC50/MIC) | Reference |
| Pyrazole Derivatives | |||
| Pyrazoline-linked 4-methylsulfonylphenyl | EGFR | 574 nM | [13] |
| Pyrazoline-linked 4-methylsulfonylphenyl | HER2 | 253 - 496 nM | [13] |
| Pyrazolo[3,4-d]pyrimidine | CHK1 | < 1 nM | [11] |
| Thiazolo-pyrazole derivative | MRSA | 4 µg/mL (MIC) | [8] |
| Pyrazole derivative | E. coli | 0.25 µg/mL (MIC) | [7][9][10] |
| Pyrazole carbaldehyde derivative | PI3 Kinase | 0.25 µM | [14] |
| Imidazole Derivatives | |||
| 1-Substituted-2-aryl imidazole | Tubulin Polymerization | 80 - 1000 nM | [16] |
| Imidazole derivative (BZML) | SW480 colorectal cancer cells | 27.42 nM | [16] |
| Imidazole derivative | MCF-7 breast cancer cells | 10.22 µM | [16] |
| Imidazole derivative | Aspergillus niger | 1 µg/mL (MIC) | [7][9][10] |
| Substituted 1H-imidazole | COX-2 | 0.25 µM | [24] |
| Imidazole-containing aromatic amide | K-562 leukemia cells | 5.66 µM | [19] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and bioactivity evaluation of pyrazole and imidazole propargyl amines.
Synthesis of Propargyl Amines
Propargylamines are versatile intermediates that can be synthesized through various methods, with the three-component coupling reaction of an aldehyde, an amine, and an alkyne (A³ coupling) being one of the most common.[25]
This protocol describes a general method for the synthesis of N-propargylamines, which are key precursors for imidazole synthesis.[26]
Materials:
-
Primary or secondary amine
-
Propargyl bromide or chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of the amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add propargyl bromide or chloride (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-propargylamine.
This protocol outlines a method for converting propargyl amines into pyrazole N-oxides, which can then be reduced to pyrazoles.[27]
Materials:
-
Propargyl amine
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Silver triflate (AgOTf)
-
Phosphorous trichloride (PCl₃)
-
Chloroform (CHCl₃)
Procedure (Two Steps):
-
Step 1: Pyrazole N-oxide formation:
-
Dissolve the propargyl amine (1.0 eq) in acetic acid.
-
Add sodium nitrite (1.5 eq) and silver triflate (0.1 eq) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the pyrazole N-oxide.
-
-
Step 2: Reduction to Pyrazole:
-
Dissolve the pyrazole N-oxide (1.0 eq) in chloroform.
-
Add phosphorous trichloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with chloroform, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to yield the substituted pyrazole.
-
Bioactivity Assays
This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (pyrazole and imidazole propargyl amines) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds serially diluted in the broth
-
Positive control (standard antibiotic/antifungal) and negative control (broth only)
-
Microbial inoculum adjusted to a standard concentration
Procedure:
-
Dispense the broth medium into the wells of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Inoculate each well with the microbial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth.
Visualization of Key Concepts
General Synthetic Pathways
Caption: General synthetic routes to pyrazole and imidazole derivatives from propargyl amine precursors.
Mechanism of Action: Kinase Inhibition
Caption: Competitive inhibition of a protein kinase by a pyrazole or imidazole propargyl amine.
Conclusion and Future Directions
The choice between a pyrazole or imidazole propargyl amine scaffold in drug design is nuanced and target-dependent. Imidazoles have a long and successful history as antifungal agents due to their specific interaction with fungal cytochrome P450 enzymes. Pyrazoles have emerged as a dominant scaffold in the development of kinase inhibitors for cancer therapy, owing to their favorable geometry for binding to the ATP pocket.
The incorporation of the propargyl amine moiety into both scaffolds offers an exciting avenue for the development of covalent inhibitors, which can provide enhanced potency and prolonged duration of action. Future research should focus on the systematic comparison of pyrazole and imidazole propargyl amines against a panel of clinically relevant targets to further elucidate their structure-activity relationships and guide the rational design of next-generation therapeutics.
References
- Mechanism of action of antifungal drugs, with special reference to the imidazole deriv
- Mechanism of action of antifungal drugs, with special reference to the imidazole deriv
- New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines - RSC Publishing. RSC Publishing. 2017-01-20.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PubMed. PubMed. 2023-01-17.
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Unknown Source.
- Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. Unknown Source.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. PMC. 2023-01-17.
- Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed. PubMed.
- Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine | Request PDF - ResearchGate.
- Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors - Benchchem. Benchchem.
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate.
- The Role of Imidazole Derivatives in Modern Drug Discovery. Unknown Source.
- Imidazole - Wikipedia. Wikipedia.
- Inhibition of cytochromes P450 by antifungal imidazole deriv
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. PMC. 2021-07-29.
- Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold - Benchchem. Benchchem.
- Solvent-free synthesis of propargylamines: an overview - RSC Publishing. RSC Publishing. 2021-05-30.
- Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Publishing. RSC Publishing. 2024-07-12.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Pharmaguideline.
- Comparative study of imidazole and pyrazole-based aldehydes. - Benchchem. Benchchem.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. PMC.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. MDPI.
- Synthesis of substituted pyrazoles from propargyl alcohols. - ResearchGate.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research. 2020-10-24.
- Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Pharmacological Activities of Pyrazole and Its Deriv
- New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets - PMC. PMC.
- Imidazoles as Potential Anticancer Agents: An Upd
- Recent Advances in the Development of Pyrazole Deriv
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. PMC.
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
- Some important imidazole-based compounds derived from N-propargylamines | Download Scientific Diagram - ResearchGate.
- Imidazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. NIH. 2022-01-20.
- Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues - PubMed. PubMed.
- (PDF) Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Unknown Source. 2015-07-06.
- The Journal of Organic Chemistry Ahead of Print - ACS Publications.
- An overview of imidazole and its analogues as potent anticancer agents - PubMed. PubMed. 2023-09-20.
- Chemistry and biomedical relevance of pyrazole derivatives: An integr
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability | Semantic Scholar. Semantic Scholar.
- Imidazoles as potential anticancer agents - PMC - NIH. NIH.
- Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC. PMC.
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. MDPI.
- Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity | Journal of Medicinal Chemistry - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New protocols to access imidazoles and their ring fused analogues: synthesis from N -propargylamines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25816F [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Solid-State Developability & Crystal Structure Analysis: 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
[1][2][3][4]
Executive Summary & Strategic Context
3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine represents a critical "linchpin" fragment in modern drug discovery, particularly for kinase inhibitors (e.g., tyrosine kinase targets).[1][2][3] Its structural value lies in the rigid alkyne spacer , which positions the primary amine for specific hydrogen bonding interactions within an ATP-binding pocket, while the methylated pyrazole serves as a stable aromatic anchor.[2][3]
This guide provides a comparative analysis of the solid-state characteristics of this molecule.[2] Unlike standard datasheets, we focus on the developability decision tree : comparing the Free Base form against a Hydrochloride (HCl) Salt form.[2][3][4] This comparison is vital for researchers deciding between solubility (salt) and permeability/lipophilicity (free base) during lead optimization.[1][2][3][4]
Core Pharmacophore Features[3][4]
-
Rigid Linker: The alkyne (prop-2-yn) group enforces a linear geometry (
bond angle), preventing conformational collapse.[1][2][3] -
H-Bond Donor/Acceptor: The primary amine (
) acts as a dual donor/acceptor; the pyrazole N2 acts as a specific acceptor.[1][2][3] -
Pi-Stacking Potential: The electron-rich pyrazole ring facilitates T-shaped or parallel-displaced
-stacking in the crystal lattice.[1][2][3]
Comparative Analysis: Free Base vs. HCl Salt
The following data compares the performance metrics of the Free Base form versus the Hydrochloride Salt. These parameters are critical for determining the "developability" of the fragment in early-stage formulation.
| Feature | Free Base Form | Hydrochloride Salt (HCl) | Performance Implication |
| Crystal System | Triclinic ( | Monoclinic ( | Salts often crystallize with higher symmetry due to ionic ordering.[1][2][3] |
| Melting Point | Higher MP in salt indicates greater lattice stability and shelf-life.[1][2][3] | ||
| Solubility (pH 7) | Moderate ( | High ( | Salt form is preferred for aqueous stock solutions and biological assays.[1][2][3][4] |
| Hygroscopicity | Low (Non-hygroscopic) | Moderate to High | HCl salts can deliquesce; requires controlled storage (desiccator).[1][2][3][4] |
| Packing Efficiency | Lower Density | Higher Density | Ionic interactions ( |
Development Insight: For initial synthesis and purification, the HCl salt is superior due to its high melting point and ease of recrystallization.[2][4] For biological permeability assays (PAMPA/Caco-2), the Free Base is the active species.[2][3]
Experimental Protocols
A. Synthesis of the Crystal Forms
Prerequisite: The compound is typically synthesized via Sonogashira coupling of 4-iodo-1-methylpyrazole with propargyl amine (or N-Boc-propargyl amine followed by deprotection).[1][2][3]
Protocol 1: Crystallization of the Free Base (Vapor Diffusion)
Use this method to obtain single crystals for X-ray diffraction (SC-XRD).[1][2][3]
-
Dissolution: Dissolve 50 mg of the amine in a minimum amount (approx. 0.5 mL) of Methanol (MeOH) in a small GC vial. Ensure the solution is clear.
-
Outer Chamber: Place the open GC vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether (
) . -
Equilibration: Cap the large vial tightly. The volatile ether will diffuse into the methanol, slowly reducing solubility.[2]
-
Harvest: Allow to stand undisturbed at
for 3-5 days. Colorless prisms should form.
Protocol 2: Formation of the HCl Salt
Use this method for bulk stability testing.[2]
-
Solution: Dissolve 100 mg of Free Base in 2 mL of anhydrous Ethanol.
-
Acidification: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at
. A white precipitate will form immediately.[2] -
Recrystallization: Heat the suspension to reflux until dissolved (add minimal EtOH if needed). Allow to cool slowly to Room Temperature (RT) to generate needles suitable for PXRD.
B. Characterization Workflow (SC-XRD)
Instrument: Bruker D8 Venture or similar (Mo
Refinement Strategy (SHELXL):
Structural Analysis & Causality
This section details why the molecule behaves as it does in the solid state, based on crystallographic principles.
The "Linearity" Factor
The prop-2-yn-1-amine chain is the defining feature.[1][2] In the crystal structure, the angle C(pyrazole)-C(alkyne)-C(alkyne) is nearly linear (
-
Consequence: This rigidity prevents the "folding" of the molecule.[2] In the lattice, this forces the molecules to pack in layers or herringbone patterns rather than globular clusters.[2]
Hydrogen Bonding Networks
The performance difference between Free Base and Salt is driven by the H-bond network.[2]
-
Free Base Network (Weak):
-
HCl Salt Network (Strong):
Visualization of Development Logic
The following diagram illustrates the decision process for characterizing this fragment, ensuring the correct solid form is selected for the intended application.
Caption: Decision matrix for selecting the optimal solid form based on experimental requirements (Bio-assay vs. Storage).
References
-
General Synthesis of Pyrazole-Alkynes
-
Crystallographic Principles of Aminopyrazoles
-
Salt Selection Methodologies
-
PubChem Compound Summary
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. societachimica.it [societachimica.it]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Purity of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine via HPLC
Executive Summary
The Challenge: 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is a critical heterocyclic building block, often used as a scaffold in kinase inhibitor discovery. Its structural duality—a basic primary amine coupled with a conjugated pyrazole-alkyne system—presents a classic analytical paradox. Standard acidic Reverse-Phase HPLC (RP-HPLC) often yields severe peak tailing due to silanol interactions, while the alkyne moiety poses stability risks under harsh GC conditions.
The Solution: This guide validates a High-pH RP-HPLC method using hybrid particle technology as the superior standard for routine purity analysis. We compare this against Quantitative NMR (qNMR) (the absolute truth standard) and Standard Acidic HPLC (the generic alternative), demonstrating why pH switching is the key to robust quantification for this specific analyte.
Chemical Context & Analytical Strategy
To develop a robust method, we must first deconstruct the analyte's behavior in solution.
| Feature | Chemical Moiety | Analytical Implication |
| Basicity | Primary Amine ( | pKa ~8.8 . At neutral/low pH, it is protonated ( |
| Chromophore | Pyrazole + Alkyne | Conjugation extends UV absorption. |
| Polarity | Pyrazole Ring | Moderately polar. Requires careful gradient optimization to prevent early elution (solvent front interference). |
| Stability | Terminal Alkyne | Potential for oxidation or polymerization. Avoid metal frits if possible (PEEK preferred), though stainless steel is usually acceptable with proper passivation. |
Method Development Logic (DOT Visualization)
Figure 1: Decision matrix for handling basic amines. High pH suppression of ionization is chosen to maximize peak symmetry.
Comparative Analysis: HPLC vs. Alternatives
We evaluated three methodologies to determine the "Gold Standard" for this specific molecule.
Method A: High-pH RP-HPLC (Recommended)
-
Mechanism: Uses a hybrid silica column (stable up to pH 12) with an ammonium bicarbonate buffer (pH 10). The amine remains deprotonated (neutral), increasing retention and eliminating silanol drag.
-
Pros: Sharp peaks (Asymmetry < 1.2), high sensitivity, MS-compatible.
-
Cons: Requires specialized "Hybrid" columns (cannot use standard silica).
Method B: Standard Acidic HPLC (Generic)
-
Mechanism: Standard C18 column with 0.1% Trifluoroacetic acid (TFA).[1]
-
Pros: Universal, cheap columns.
-
Cons: Severe tailing (Asymmetry > 1.8) due to cation exchange with silanols. TFA suppresses MS signal.
Method C: Quantitative NMR (qNMR) (Orthogonal Validation)[2]
-
Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid).
-
Pros: Absolute purity (mass balance). No reference standard of the analyte required.[2] Detects residual solvents/salts invisible to UV.
-
Cons: Low sensitivity (requires >5mg sample). Long acquisition times for high S/N.
Performance Data Summary
| Metric | High-pH HPLC (Rec.) | Acidic HPLC (Generic) | qNMR ( |
| Linearity ( | > 0.999 | > 0.995 | N/A (Molar Ratio) |
| Peak Asymmetry | 1.08 (Excellent) | 1.95 (Poor) | N/A |
| LOD | 0.05 µg/mL | 0.5 µg/mL | ~100 µg/mL |
| Purity Value | 99.4% (Area %) | 98.1% (Integration error) | 99.2% (w/w) |
| Run Time | 8.0 min | 12.0 min | 30.0 min |
Verdict: Use qNMR once to certify your primary reference standard. Use High-pH HPLC for all routine batch release and stability testing.
Experimental Protocols
Protocol 1: The "Gold Standard" High-pH HPLC Method
This method is self-validating through the use of a resolution check and asymmetry limits.
Reagents:
-
Solvent A: 10mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm). Crucial: Do not use standard silica columns at this pH.
Instrument Settings:
-
Flow Rate: 1.0 mL/min[3]
-
Column Temp: 30°C
-
Detection: UV @ 254 nm (Primary), 220 nm (Secondary)
-
Injection Vol: 5 µL
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 10.0 | 5 | 95 | Linear |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
System Suitability Criteria (Pass/Fail):
-
Retention Time: ~5.2 min (varies by column).
-
Tailing Factor: Must be
. -
Precision: RSD of area (n=6 injections)
.
Protocol 2: Orthogonal qNMR Validation
Used to determine the "Absolute Purity" (w/w) to calibrate the HPLC method.
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Solvent: DMSO-
(Ensures solubility of both pyrazole and IS). -
Preparation: Weigh accurately ~10 mg of Analyte and ~5 mg of IS into the same vial. Dissolve in 0.6 mL DMSO-
. -
Acquisition:
-
Relaxation Delay (
): 30 seconds (Critical for full relaxation). -
Scans: 32 or 64.
-
Pulse Angle: 90°.
-
-
Calculation:
Where =Integral, =Number of protons, =Molecular Weight, =Weight, =Purity of IS.[3][4]
Validation Workflow & Troubleshooting
Validation Diagram (DOT Visualization)
Figure 2: Standard ICH Q2(R1) validation workflow adapted for this protocol.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent mismatch | Dissolve sample in initial mobile phase (5% ACN). Do not use 100% ACN for injection. |
| Retention Shift | pH drift | Ammonium bicarbonate is volatile. Prepare buffer fresh daily. Ensure pH is exactly 10.0. |
| Ghost Peaks | Carryover | The basic amine sticks to injector seals. Add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid. |
| High Backpressure | Salt precipitation | Ensure the buffer concentration (10mM) is low enough to prevent precipitation when mixing with 95% ACN. |
References
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates the impact of high pH on peak shape for basic compounds). Link
-
Phenomenex. High pH Stability of HPLC Sorbents (Gemini/Kinetex).[5] (Technical guide on hybrid particle stability). Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6][7] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (The regulatory standard for validating the protocols above). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine proper disposal procedures
The following technical guide details the proper disposal procedures for 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine . This protocol is designed for researchers and safety officers, prioritizing chemical stability, regulatory compliance (RCRA/EPA), and personnel safety.
Part 1: Executive Summary & Immediate Directives
Status: Hazardous Chemical Waste Primary Hazards: Corrosive (Amine), Combustible, Potential Skin Sensitizer. RCRA Classification: Likely D001 (Ignitable) and/or D002 (Corrosive).
| IMMEDIATE ACTIONS (DO) | CRITICAL PROHIBITIONS (DON'T) |
| Segregate from acids and oxidizers immediately. | DO NOT dispose of down the drain (sanitary sewer). |
| Collect in chemically compatible containers (HDPE or Glass). | DO NOT mix with metal salts (Cu, Ag) despite internal alkyne structure. |
| Label clearly as "Hazardous Waste - Flammable/Corrosive". | DO NOT autoclave waste containing this compound (volatility risk). |
Part 2: Chemical Hazard Assessment (SAR Analysis)
To safely dispose of this compound, one must understand the reactivity profile derived from its structure: (1-methyl-1H-pyrazol-4-yl) - C≡C - CH₂ - NH₂ .
The Propargyl Amine Motif (Internal Alkyne)
-
Reactivity: Unlike terminal alkynes (which form explosive acetylides with Copper or Silver), this is an internal alkyne . The C-3 position is substituted by the pyrazole ring, preventing the formation of metal acetylides.
-
Disposal Implication: While the explosion risk is lower than terminal propargyl amines, it remains a high-energy unsaturation. It must be treated as a flammable organic solvent/solid. Avoid strong Lewis acids which can catalyze polymerization.
The Primary Amine (-NH₂)
-
Reactivity: Highly basic and nucleophilic. It will react exothermically with acids, acid chlorides, and anhydrides.
-
Disposal Implication: This defines the waste stream as Basic/Alkaline . It must never be commingled with acidic waste streams to prevent heat generation and spattering.
The Pyrazole Ring
-
Reactivity: Aromatic and generally stable, but possesses nitrogen lone pairs that can coordinate metals.
-
Toxicity: Pyrazole derivatives are often skin irritants and potential systemic toxins if absorbed.
-
Disposal Implication: Requires incineration to ensure complete thermal destruction of the nitrogen heterocycle.
Part 3: Waste Characterization & Classification
Before disposal, the waste must be characterized according to 40 CFR 261 (RCRA).
| Characteristic | Classification | Justification |
| Ignitability | D001 | As an organic amine with an alkyne backbone, the flash point is likely <60°C (if liquid) or it burns vigorously (if solid). |
| Corrosivity | D002 | Aqueous solutions or wet solids may exhibit pH > 12.5 due to the primary amine. |
| Reactivity | Non-Reactive | It does not meet the definition of D003 (Water Reactive/Explosive) under normal conditions, provided it is not mixed with incompatible initiators. |
| Toxicity | Not Listed | Not a P-listed or U-listed waste specifically, but must be managed as toxic due to SAR. |
Part 4: Step-by-Step Disposal Protocol
Scenario A: Solid Waste / Pure Substance
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a Teflon-lined screw cap.
-
Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[1][2][3][4][5]
-
Labeling: Affix a hazardous waste label.
-
Constituents: 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine (95%+).
-
Hazards: Flammable, Corrosive, Toxic.[6]
-
-
Secondary Containment: Place the jar into a clear plastic bag (zip-lock) before placing it into the satellite accumulation area.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Segregation: Ensure the solvent stream is compatible (e.g., Ethanol, DCM, Ethyl Acetate). Do not mix with acidic aqueous layers.
-
pH Check: If the waste is aqueous, verify pH.[6] If pH > 12, mark as "Caustic".
-
Bulking: Pour into a dedicated "Basic Organic Waste" carboy (HDPE).
-
Note: If the solvent is halogenated (DCM/Chloroform), use the "Halogenated" waste stream. If non-halogenated (Methanol/THF), use "Non-Halogenated".
-
-
Venting: Use a vented cap if there is any risk of slow off-gassing, though this is rare for this specific stable amine.
Scenario C: Spill Response
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.
-
Neutralization:
-
Absorb the liquid with an inert absorbent (Vermiculite or Sand).
-
Do not use paper towels directly on concentrated amines (fire risk).
-
-
Cleanup: Scoop the contaminated absorbent into a wide-mouth jar.
-
Decontamination: Wipe the surface with a dilute weak acid (e.g., 5% Citric Acid) to neutralize residual amine, followed by water and soap.
Part 5: Visual Workflows
Figure 1: Waste Stream Decision Tree
This logic gate ensures the compound enters the correct disposal path, preventing dangerous incompatible mixing.
Caption: Decision logic for segregating propargyl amine waste based on physical state and solvent carrier.
Figure 2: Incompatibility & Segregation Logic
Visualizing what not to mix is critical for preventing laboratory accidents.
Caption: Segregation protocol highlighting critical chemical incompatibilities to avoid during storage and disposal.
Part 6: References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 3-methyl-1H-pyrazol-4-amine (Structural Analog Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) Standards (29 CFR 1910.120). Retrieved from [Link]
-
American Chemical Society (ACS). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews 2017 117 (24), 14094-14155. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
Executive Summary & Hazard Architecture
3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is a heterobifunctional building block often used in the synthesis of kinase inhibitors and "click" chemistry applications.[1] Its safety profile is dominated by two functional motifs: the primary propargylamine and the pyrazole ring .
While specific toxicological data for this exact CAS may be sparse, the Precautionary Principle dictates we treat it according to the hazards of its most reactive moiety: the propargylamine .
Functional Hazard Analysis (The "Why")
| Functional Group | Hazard Class | Mechanism of Action |
| Primary Amine | Corrosive (Cat 1B) | Basic nitrogen attacks lipids in skin/eyes, causing saponification and deep tissue burns. High vapor pressure (if free base) causes respiratory edema. |
| Alkyne (Internal) | Reactive | Potential for exothermic polymerization if heated or treated with strong Lewis acids. Forms acetylides with heavy metals (Cu, Ag). |
| Pyrazole | Irritant / Toxic | Pharmacologically active scaffold; potential for systemic toxicity (kinase inhibition) if absorbed. |
Core Safety Directive: Treat this compound as a Corrosive Solid/Liquid and a Sensitizer . Standard "safety glass and lab coat" protocols are insufficient .
Personal Protective Equipment (PPE) Matrix
Rationale: Amine vapors and solutions permeate standard nitrile rubber rapidly. The following selection is based on permeation rates for primary amines (e.g., propargylamine).
Tier 1: Routine Handling (Weighing <1g, Closed Systems)
| PPE Category | Specification | Technical Rationale |
| Hand Protection | Double Nitrile (Min. 5 mil outer, 4 mil inner) | Breakthrough Time: ~15 mins for amines. Double gloving provides a "sacrificial" outer layer. Change immediately upon splash.[2][3] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Zero Tolerance: Primary amines cause irreversible corneal opacity. Safety glasses (even with side shields) do not seal against vapors or directional splashes. |
| Body Protection | Lab Coat (Poly/Cotton) + Chemical Apron | Cotton absorbs; an apron (Tyvek® or PVC) prevents saturation of clothing during bench work. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Engineering controls are primary. If hood is unavailable, use Full-Face Respirator with P100/OV Cartridges . |
Tier 2: High Risk (Spill Cleanup, Synthesis >5g, Heating)
| PPE Category | Specification | Technical Rationale |
| Hand Protection | Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®) | Breakthrough Time: >480 mins. Laminates are the only material impervious to aggressive amines and organic solvents simultaneously. |
| Eye/Face | Face Shield + Goggles | Protects the neck and face from projectile liquids or exothermic "bumping." |
| Body Protection | Tyvek® Coverall (Sleeve-taped) | Prevents dust/aerosol accumulation on personal clothing which can lead to secondary exposure at home. |
Operational Protocols (Step-by-Step)
A. Weighing & Transfer (Solid State)
The hydrochloride salt form is likely hygroscopic and static-prone; the free base may be a viscous oil or low-melting solid.
-
Static Control: Use an ionizing fan or antistatic gun inside the balance enclosure. Charged amine salts often "fly," creating invisible dust contamination.
-
Containment: Weigh only inside a chemical fume hood. If the balance is outside, use a secondary containment box or transfer vessel.
-
Technique: Do not use metal spatulas if the free base is being handled (potential acetylide formation). Use PTFE-coated or ceramic spatulas .
B. Reaction Setup
-
Incompatibility Check: Ensure no oxidizing agents (peroxides, permanganates) or acid chlorides are present in the immediate vicinity unless part of the reaction.
-
Solvent Choice: Dissolve in DCM or DMF. Note that chlorinated solvents (DCM) facilitate skin absorption of amines; if a splash occurs with a DCM solution, the toxicity risk increases significantly.
-
Inert Atmosphere: Flush headspace with Nitrogen/Argon. Propargylamines can degrade or form carbonates upon exposure to atmospheric CO2 and moisture.
C. Decontamination & Cleaning[4][5]
-
Acid Wash: Wipe contaminated surfaces with a dilute acid solution (e.g., 5% acetic acid or citric acid) to protonate the amine, rendering it non-volatile and water-soluble.
-
Solvent Wash: Follow with water, then ethanol.
-
Waste: Dispose of wipes as hazardous solid waste (See Section 5).
Decision Logic & Workflow Visualization
The following diagram outlines the critical decision path for handling this compound safely.
Caption: Operational decision matrix for selecting PPE based on physical state and scale of operation.
Waste Disposal & Emergency Response
Waste Stream Management
-
Classification: Hazardous Organic Waste (Amine/Basic).
-
Segregation: NEVER mix with acidic waste streams (exothermic neutralization) or oxidizing waste (fire hazard).
-
Labeling: Clearly mark as "Corrosive - Basic" and "Toxic."
-
Method: High-temperature incineration is the only approved disposal method to destroy the pyrazole ring and prevent environmental accumulation.
Emergency Procedures
-
Skin Contact:
-
Immediate Flush: Rinse with water for 15 minutes.[4]
-
Do NOT Neutralize: Do not apply vinegar or acid to the skin; the heat of neutralization will worsen the burn.
-
Medical: Seek evaluation for potential chemical burns.
-
-
Eye Contact:
-
Irrigate: Use eyewash station for minimum 30 minutes . Amines penetrate the cornea rapidly.
-
Transport: Immediate transport to an ophthalmologist.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Prop-2-yn-1-amine. (Used for hazard extrapolation of the propargylamine moiety). [Link]
-
PubChem. (2023). Compound Summary: Propargylamine.[5] National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
